Brevicidine
説明
This compound has been reported in Brevibacillus laterosporus with data available.
特性
分子式 |
C74H106N18O17 |
|---|---|
分子量 |
1519.7 g/mol |
IUPAC名 |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2S)-5-amino-1-[[2-[[(2R)-5-amino-1-[[(2S)-1-[[(3S,9S,12S,13R)-9-[(2S)-butan-2-yl]-3-(hydroxymethyl)-13-methyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-(4-methylhexanoylamino)butanediamide |
InChI |
InChI=1S/C74H106N18O17/c1-6-40(3)22-27-60(96)84-57(34-59(78)95)70(104)88-54(31-43-23-25-46(94)26-24-43)68(102)90-55(32-44-35-79-49-17-10-8-15-47(44)49)69(103)87-53(21-14-30-77)67(101)86-51(19-12-28-75)65(99)81-37-61(97)83-52(20-13-29-76)66(100)89-56(33-45-36-80-50-18-11-9-16-48(45)50)71(105)92-64-42(5)109-74(108)58(39-93)85-62(98)38-82-72(106)63(41(4)7-2)91-73(64)107/h8-11,15-18,23-26,35-36,40-42,51-58,63-64,79-80,93-94H,6-7,12-14,19-22,27-34,37-39,75-77H2,1-5H3,(H2,78,95)(H,81,99)(H,82,106)(H,83,97)(H,84,96)(H,85,98)(H,86,101)(H,87,103)(H,88,104)(H,89,100)(H,90,102)(H,91,107)(H,92,105)/t40?,41-,42+,51-,52+,53+,54+,55+,56-,57+,58-,63-,64-/m0/s1 |
InChIキー |
UNKSYZNQRBVIFM-AGEPBGDISA-N |
製品の起源 |
United States |
Foundational & Exploratory
Brevicidine's Assault on Gram-Negative Bacteria: A Technical Guide to its Mechanism of Action
For Immediate Release
A deep dive into the multifaceted mechanism of the cyclic lipopeptide brevicidine reveals a potent and systematic takedown of Gram-negative bacterial defenses, offering a promising blueprint for the development of new-age antibiotics in an era of mounting antimicrobial resistance.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanism of action of this compound, a non-ribosomally produced cyclic lipopeptide, against Gram-negative bacteria. Through a detailed examination of its molecular interactions and the resulting cellular disruptions, this document elucidates the key stages of this compound's bactericidal activity.
Executive Summary
This compound exhibits potent and selective antimicrobial activity against a range of Gram-negative pathogens, including antimicrobial-resistant (AMR) strains.[1][2][3][4][5] Its mechanism of action is a multi-pronged attack that begins with the permeabilization of the outer membrane, followed by the targeting of the inner membrane, leading to a catastrophic failure of cellular processes. This guide will systematically dissect this mechanism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the pathways involved.
Quantitative Efficacy of this compound
This compound demonstrates significant efficacy against various Gram-negative bacteria, as evidenced by its low Minimum Inhibitory Concentrations (MICs) and potent antibiofilm activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Group/Species | MIC Range (µM) | MIC Range (mg/L) | Citation(s) |
| AMR Enterobacteriaceae | 0.5 - 2 | 0.8 - 3.0 | |
| Escherichia coli | 2 - 4 | - | |
| Pseudomonas aeruginosa | 2 - 4 | - | |
| Klebsiella pneumoniae | 2 - 4 | - |
Table 2: Antibiofilm Activity of this compound against Enterobacteriaceae Pathogens
| Activity | Concentration (µM) | Concentration (mg/L) | Citation(s) |
| 100% Biofilm Inhibition | 4 | 6.1 | |
| 100% Biofilm Eradication | 4 | 6.1 |
The Step-by-Step Mechanism of Action
This compound's bactericidal action is a well-orchestrated sequence of events that systematically dismantles the cellular integrity and metabolic functions of Gram-negative bacteria.
Stage 1: Outer Membrane Interaction and Permeabilization
The initial point of contact for this compound is the outer membrane of Gram-negative bacteria. It specifically interacts with lipopolysaccharide (LPS), a major component of the outer leaflet. This interaction disrupts the integrity of the outer membrane, leading to its permeabilization. This crucial first step allows this compound to gain access to the periplasmic space and subsequently the inner membrane.
Stage 2: Inner Membrane Targeting and Dissipation of Proton Motive Force
Upon traversing the outer membrane, this compound targets specific phospholipids (B1166683) within the inner membrane, namely phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). This interaction is pivotal as it leads to the dissipation of the proton motive force (PMF), a critical energy reserve for the bacterial cell. The collapse of the PMF is a point of no return for the bacterium.
Stage 3: Cascade of Metabolic Perturbations and Cell Death
The dissipation of the proton motive force triggers a cascade of detrimental metabolic events, ultimately leading to bacterial cell death. This includes:
-
Inhibition of ATP Synthesis: With the PMF disrupted, the primary mechanism for ATP production is halted.
-
Inhibition of NADH Dehydrogenation: The electron transport chain is compromised, leading to the inhibition of NADH dehydrogenation.
-
Accumulation of Reactive Oxygen Species (ROS): The dysfunctional electron transport chain results in the accumulation of toxic reactive oxygen species.
-
Inhibition of Protein Synthesis: Subsequent downstream effects include the inhibition of essential processes like protein synthesis.
At higher concentrations (e.g., 10x MIC), this compound can induce cell lysis. Time-kill assays have demonstrated that at 4x MIC, this compound can eliminate the entire bacterial population within one hour.
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a series of key experiments. The detailed methodologies for these are outlined below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values of this compound are determined using the broth microdilution method. Bacterial strains are grown to a specific optical density and then diluted in cation-adjusted Mueller-Hinton broth to a final concentration of approximately 5 x 10^5 CFU/mL. The bacterial suspension is then added to microtiter plates containing serial dilutions of this compound. The plates are incubated at 37°C for 18-24 hours, and the MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
To determine the bactericidal activity of this compound over time, time-kill assays are performed. An overnight culture of the target bacterium is diluted in fresh broth and grown to the mid-logarithmic phase. The bacterial culture is then treated with various concentrations of this compound (e.g., 1x, 2x, and 4x MIC). Aliquots are taken at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours), serially diluted, and plated on agar (B569324) plates. The plates are incubated overnight, and the number of colony-forming units (CFU) is counted to determine the viable bacterial count at each time point.
Outer Membrane Permeability Assay (NPN Assay)
The ability of this compound to permeabilize the outer membrane is assessed using the fluorescent probe N-phenyl-1-naphthylamine (NPN). Bacterial cells are harvested, washed, and resuspended in a buffer. NPN is added to the cell suspension, which fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane. The baseline fluorescence is recorded. Upon addition of this compound, the disruption of the outer membrane allows NPN to partition into the membrane, resulting in an increase in fluorescence, which is monitored using a fluorometer.
Inner Membrane Permeability Assay (Propidium Iodide Assay)
Inner membrane permeabilization is evaluated using the fluorescent dye propidium (B1200493) iodide (PI). PI is a DNA-intercalating agent that cannot cross the intact inner membrane of a cell. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence. Bacterial cells are treated with this compound at various concentrations, and the fluorescence of PI is measured over time to assess the extent of inner membrane damage.
Proton Motive Force Dissipation Assay (DiSC3(5) Assay)
The dissipation of the proton motive force is measured using the potentiometric fluorescent probe DiSC3(5). This dye accumulates in the energized bacterial cytoplasmic membrane, leading to self-quenching of its fluorescence. When an agent like this compound disrupts the membrane potential, the dye is released into the cytoplasm, resulting in an increase in fluorescence. This change in fluorescence is monitored to determine the effect of this compound on the PMF.
Conclusion
This compound's mechanism of action against Gram-negative bacteria is a robust and multifaceted process that involves sequential disruption of both the outer and inner membranes, leading to a fatal collapse of the cell's energy-generating capacity and metabolic functions. This detailed understanding of its mode of action provides a solid foundation for the further development of this compound and its analogues as potential therapeutic agents to combat infections caused by multidrug-resistant Gram-negative pathogens. The insights presented in this guide are intended to aid researchers and drug developers in the rational design of next-generation antibiotics that can effectively overcome existing resistance mechanisms.
References
Brevicidine: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of brevicidine, a nonribosomally produced cyclic lipopeptide antibiotic. Amid the escalating crisis of antimicrobial resistance (AMR), this compound has emerged as a promising candidate, demonstrating potent and selective activity, particularly against high-priority Gram-negative pathogens. This document details its antimicrobial spectrum, mechanism of action, and the experimental protocols used in its evaluation, offering a comprehensive resource for the scientific community.
Antimicrobial Spectrum of Activity
This compound exhibits potent bactericidal activity primarily against Gram-negative bacteria, including a range of multidrug-resistant (MDR) strains. Its efficacy is attributed to a novel mechanism of action that circumvents common resistance pathways.
Activity Against Gram-Negative Bacteria
This compound is highly effective against members of the Enterobacteriaceae family and other critical Gram-negative pathogens.[1][2] Studies have consistently reported low Minimum Inhibitory Concentration (MIC) values against these microorganisms.[1][3] It shows potent activity against species listed as "critical" priority pathogens by the World Health Organization, such as Enterobacter cloacae, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Negative Pathogens
| Bacterial Species | Strain Type | MIC (µM) | MIC (mg/L) |
| Enterobacteriaceae | Antimicrobial-Resistant (AMR) | 0.5 - 2.0 | 0.8 - 3.0 |
| Escherichia coli | AMR | 0.5 - 2.0 | 0.8 - 3.0 |
| Klebsiella pneumoniae | Critical Priority Pathogen | Not Specified | Not Specified |
| Pseudomonas aeruginosa | Critical Priority Pathogen | Not Specified | Not Specified |
| Enterobacter cloacae | Critical Priority Pathogen | Not Specified | Not Specified |
| Acinetobacter baumannii | Critical Priority Pathogen | Not Specified | Not Specified |
Note: The data represents a range of MIC values reported across multiple studies.
Anti-Biofilm Activity
In addition to its activity against planktonic cells, this compound demonstrates significant anti-biofilm capabilities. It has been shown to both inhibit the formation of and eradicate established biofilms of Enterobacteriaceae pathogens at a concentration of 4 µM (6.1 mg/L). This is a crucial attribute, as biofilm formation is a key factor in persistent and chronic bacterial infections.
BrevicidineB: An Analog with Expanded Spectrum
A synthetic analog, brevicidineB, which features a single amino acid substitution (Tyr2 to Phe2), displays a broadened antimicrobial spectrum. While retaining potent activity against Gram-negative bacteria, brevicidineB is also effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Minimum Inhibitory Concentration (MIC) of BrevicidineB Against Pathogenic Bacteria
| Bacterial Type | Representative Species | MIC (mg/L) |
| Gram-Negative | E. cloacae, E. coli, P. aeruginosa, K. pneumoniae, A. baumannii | 2 - 4 |
| Gram-Positive | Staphylococcus aureus (incl. MRSA), Enterococcus faecium | 2 - 8 |
Source: Data compiled from studies on brevicidineB.
Mechanism of Action
This compound employs a multi-target mechanism that leads to rapid bacterial cell death. Its action is distinct from many conventional antibiotics, making it a valuable candidate against MDR pathogens.
Interaction with the Gram-Negative Cell Envelope
The bactericidal cascade of this compound against Gram-negative bacteria begins at the cell envelope.
-
Outer Membrane Interaction : this compound first interacts with lipopolysaccharide (LPS) in the outer membrane, causing disruption and allowing it to access the inner membrane.
-
Inner Membrane Targeting : Once across the outer membrane, it specifically targets the anionic phospholipids (B1166683) phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner membrane.
-
Proton Motive Force Dissipation : This interaction leads to the dissipation of the proton motive force (PMF), a critical energy reserve for bacteria.
Downstream Metabolic Perturbation
The collapse of the PMF triggers a series of metabolic failures:
-
Inhibition of ATP Synthesis : The disruption of the proton gradient halts ATP production.
-
Inhibition of NADH Dehydrogenation : The dehydrogenation of NADH is inhibited.
-
Reactive Oxygen Species (ROS) Accumulation : The metabolic disruption leads to the buildup of damaging reactive oxygen species within the cell.
-
Inhibition of Protein Synthesis : Transcriptome analysis reveals that this compound treatment downregulates genes involved in ribosome and aminoacyl-tRNA biosynthesis, effectively shutting down protein synthesis.
The mechanism of brevicidineB against Gram-positive bacteria differs, primarily involving direct disruption of the cell membrane's integrity.
Experimental Protocols
The following section outlines the key methodologies employed to characterize the antimicrobial activity and mechanism of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation : Bacterial strains are cultured overnight. The concentration is then adjusted to approximately 5 × 10⁵ colony-forming units (CFU) per mL in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serial Dilution : The antimicrobial agent (this compound) is serially diluted in a 96-well microtiter plate.
-
Inoculation : The standardized bacterial suspension is added to each well containing the diluted antimicrobial.
-
Incubation : The plate is incubated for 18-24 hours at 37°C.
-
Result Determination : The MIC is recorded as the lowest concentration where no visible bacterial growth is observed.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of an antimicrobial to inhibit biofilm formation or eradicate existing biofilms.
-
For Inhibition : Bacteria are incubated with varying concentrations of the antimicrobial in a microtiter plate for 24 hours to allow biofilm formation.
-
For Eradication : Biofilms are allowed to pre-form for 24 hours before the addition of the antimicrobial for a further 24-hour incubation.
-
Washing and Staining : Planktonic cells are removed by washing. The remaining adherent biofilm is stained with crystal violet.
-
Quantification : The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass relative to untreated controls.
Proton Motive Force (PMF) Assay
The dissipation of PMF is often measured using the fluorescent probe DiSC₃(5).
-
Bacterial cells are energized and then treated with the probe, which accumulates in the polarized membrane, causing its fluorescence to be quenched.
-
Upon addition of a membrane-depolarizing agent like this compound, the probe is released into the medium, resulting in an increase in fluorescence.
-
The rate and extent of fluorescence increase are proportional to the degree of membrane depolarization.
Conclusion
This compound is a potent cyclic lipopeptide with significant bactericidal activity against a range of clinically important Gram-negative pathogens, including many antimicrobial-resistant strains. Its unique multi-target mechanism, involving the disruption of both the outer and inner membranes and the subsequent dissipation of the proton motive force, makes it a formidable candidate for further preclinical and clinical development. Furthermore, the development of analogs like brevicidineB, with an expanded spectrum to include Gram-positive pathogens, highlights the potential of this chemical scaffold to address a wider range of infectious diseases. The detailed protocols and data presented herein provide a solid foundation for researchers and drug developers working to combat the global threat of antibiotic resistance.
References
Brevicidine: A Technical Whitepaper on Initial In Vivo Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicidine, a non-ribosomally produced cyclic lipopeptide, has emerged as a promising therapeutic candidate against Gram-negative pathogens, a group containing organisms on the World Health Organization's "critical" priority list for new antimicrobial research and development.[1] This document provides a comprehensive overview of the initial in vivo studies and the elucidated mechanism of action of this compound, presenting key data, experimental protocols, and visual representations of its biological pathways.
In Vivo Efficacy: Mouse Peritonitis-Sepsis Model
Initial in vivo assessments of this compound's efficacy were conducted using a mouse peritonitis-sepsis model infected with Escherichia coli or Acinetobacter baumannii. The studies demonstrated a significant dose-dependent therapeutic effect, leading to increased survival rates in treated mice.
Quantitative Efficacy Data
The following table summarizes the survival rates of mice in the peritonitis-sepsis model following treatment with this compound.
| Infecting Pathogen | Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Observation Period |
| E. coli O101 | This compound | 10 | Increased survival | 7 days |
| E. coli O101 | This compound | 20 | Increased survival | 7 days |
| E. coli O101 | This compound | 40 | Increased survival | 7 days |
| E. coli O101 | Colistin (Control) | 20 | Increased survival | 7 days |
| A. baumannii ATCC 17978 | This compound | 5 | Increased survival | 7 days |
| A. baumannii ATCC 17978 | This compound + Erythromycin | 5 + 1.25 | Increased survival | 7 days |
| A. baumannii ATCC 17978 | This compound + Erythromycin | 5 + 2.5 | Increased survival | 7 days |
| A. baumannii ATCC 17978 | This compound + Erythromycin | 5 + 5 | Increased survival | 7 days |
| A. baumannii ATCC 17978 | Erythromycin | 5 | Increased survival | 7 days |
Mechanism of Action
This compound exerts its potent bactericidal effect through a multi-step process that targets the bacterial cell envelope and disrupts essential metabolic functions.[1][2]
Signaling Pathway and Cellular Targets
The primary mechanism involves the interaction with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1][2] This interaction facilitates the peptide's transit to the inner membrane, where it specifically targets phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). This binding disrupts the proton motive force, a critical component of cellular energy generation. The collapse of the proton motive force leads to a cascade of downstream effects, including the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and ultimately, bacterial cell death. Transcriptome analysis has further revealed that this compound downregulates genes involved in oxidative phosphorylation, ribosome synthesis, and aminoacyl-tRNA biosynthesis.
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Experimental Protocols
Mouse Peritonitis-Sepsis Model
This section details the methodology used to evaluate the in vivo efficacy of this compound.
-
Animal Model : Male BALB/c mice were used for the study.
-
Infection : Mice were infected via intraperitoneal injection with a bacterial suspension. For E. coli O101, the inoculum was approximately 2 x 10⁹ colony-forming units (c.f.u.) per mouse, a dose calculated to achieve approximately 80% mortality within 48 hours post-infection. For A. baumannii ATCC 17978, the dose was 2 x 10⁹ c.f.u. per mouse to induce 80% mortality, or 1 x 10⁹ c.f.u. per mouse for a non-lethal infection model to study bacterial load.
-
Treatment : One hour post-infection, mice were treated with this compound, a control antibiotic (e.g., colistin), or a saline solution (0.9% NaCl) via intravenous or intraperitoneal injection.
-
Monitoring : The survival of the mice was monitored for a period of 7 days.
-
Bacterial Load Assessment : In some studies, organs such as the spleen, liver, and kidneys were harvested to determine the bacterial load.
Caption: Experimental workflow for the mouse peritonitis-sepsis model.
Synergistic Activity
Studies have also explored the synergistic potential of this compound with conventional antibiotics that are typically ineffective against Gram-negative bacteria due to the outer membrane barrier. When combined with erythromycin, this compound demonstrated a potent synergistic effect against A. baumannii. This is attributed to this compound's ability to disrupt the outer membrane, thereby allowing otherwise impermeable antibiotics to enter the bacterial cell and exert their antimicrobial activity.
Safety Profile
Preliminary safety assessments have indicated that this compound has a favorable profile. It has shown no significant cytotoxicity or hemolytic activity at concentrations as high as 128 µg/mL. In vivo toxicity studies using Galleria mellonella showed no mortality at concentrations ranging from 4 mg/kg to 128 mg/kg.
Conclusion
The initial in vivo studies of this compound have demonstrated its significant therapeutic potential as a novel antimicrobial agent against clinically relevant Gram-negative pathogens. Its unique mechanism of action, involving the disruption of the bacterial proton motive force, coupled with a promising safety profile, positions it as a strong candidate for further preclinical and clinical development. Furthermore, its ability to act synergistically with existing antibiotics opens new avenues for combination therapies to combat antimicrobial resistance.
References
Unlocking the Antimicrobial Powerhouse: A Technical Guide to the Macrocyclic Core of Brevicidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevicidine, a cyclic lipopeptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant Gram-negative bacteria. Its potent and selective activity is intrinsically linked to its unique macrocyclic core. This technical guide provides an in-depth exploration of the this compound macrocycle, focusing on its contribution to antimicrobial efficacy. We present a comprehensive overview of its structure-activity relationships, mechanism of action, and key experimental methodologies for its investigation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel peptide-based antibiotics.
Introduction
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The discovery of novel antibiotics with unique mechanisms of action is therefore a critical priority. This compound, a non-ribosomally synthesized peptide from Brevibacillus laterosporus, has demonstrated potent bactericidal activity, particularly against problematic Gram-negative pathogens.[1] Central to its biological function is a macrocyclic depsipeptide structure, which plays a pivotal role in its interaction with bacterial membranes and subsequent antimicrobial effects. This guide delves into the specifics of this macrocyclic core, providing the necessary technical details for its study and potential therapeutic exploitation.
The Macrocyclic Core: Structure and Activity
The core structure of this compound features a cyclic depsipeptide ring. Structure-activity relationship (SAR) studies have begun to elucidate the importance of this cyclic scaffold. While the complete macrocycle was initially thought to be essential for activity, recent findings suggest that linear analogs with specific C-terminal modifications can retain significant antibacterial potency.[2][3] This highlights the nuanced role of the macrocycle in maintaining an optimal conformation for target interaction.
A notable analog, this compound B, which differs by a single amino acid in the linear portion of the molecule, exhibits an expanded spectrum of activity to include Gram-positive pathogens.[4] This underscores the subtle interplay between the macrocyclic core and the exocyclic peptide chain in determining target specificity.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of reported MIC values against a panel of clinically relevant pathogens.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 2 - 4 | [5] |
| This compound | Klebsiella pneumoniae | 2 - 4 | [5] |
| This compound | Pseudomonas aeruginosa | 4 - 8 | [5] |
| This compound | Acinetobacter baumannii | 2 - 4 | [5] |
| This compound B | Escherichia coli | 2 - 4 | [4] |
| This compound B | Staphylococcus aureus | 2 - 8 | [4] |
| This compound B | Enterococcus faecalis | 4 - 8 | [4] |
Cytotoxicity Profile
A critical aspect of antibiotic development is ensuring minimal toxicity to host cells. This compound has shown a favorable safety profile with low hemolytic activity and cytotoxicity at therapeutic concentrations.
| Compound | Assay | Result | Concentration (µg/mL) | Reference |
| This compound | Hemolytic Activity | Low | Up to 64 | [5] |
| This compound | Cytotoxicity (Vero cells) | Low | Up to 64 | [5] |
| This compound B | Hemolytic Activity | No significant hemolysis | Up to 64 | [4] |
| This compound B | Cytotoxicity (Vero cells) | No significant cytotoxicity | Up to 64 | [4] |
Mechanism of Action: Targeting the Bacterial Membrane
The primary mode of action of this compound's macrocyclic core involves the disruption of the bacterial cell membrane's integrity and function. This multi-faceted mechanism contributes to its potent bactericidal effect and low propensity for resistance development.[6]
Disruption of the Proton Motive Force
In Gram-negative bacteria, this compound has been shown to dissipate the proton motive force (PMF) across the inner membrane.[5][7] This disruption of the electrochemical gradient leads to a cascade of detrimental effects, including the inhibition of ATP synthesis, altered ion transport, and ultimately, cell death.[8][9]
Membrane Permeabilization
This compound interacts with key components of the bacterial membranes, including lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, and phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner membrane.[8][10] This interaction leads to membrane permeabilization, allowing the leakage of intracellular contents. In the case of this compound B, its enhanced activity against Gram-positive bacteria is attributed to an increased capacity for membrane disruption.[5][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of the this compound macrocyclic core and its analogs.
Synthesis of this compound Analogs via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound and its analogs can be achieved using Fmoc-based solid-phase peptide synthesis.[6]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin or pre-loaded Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure for coupling
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids using the same coupling and deprotection steps.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase HPLC.
-
Cyclization (for macrocyclic core): On-resin or solution-phase cyclization can be performed. For on-resin cyclization, a side-chain-to-backbone cyclization strategy is often employed.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
96-well microtiter plates
-
Peptide stock solution
Procedure:
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Peptide Dilution: Perform serial two-fold dilutions of the peptide in MHB directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Membrane Potential Assay using DiSC3(5)
This assay measures changes in bacterial membrane potential using the fluorescent probe DiSC3(5).[5]
Materials:
-
DiSC3(5) fluorescent dye
-
Bacterial strains
-
HEPES buffer
-
Fluorometer
Procedure:
-
Cell Preparation: Harvest mid-log phase bacteria, wash, and resuspend in HEPES buffer.
-
Dye Loading: Add DiSC3(5) to the bacterial suspension and incubate to allow the dye to accumulate in the polarized membranes, resulting in fluorescence quenching.
-
Peptide Addition: Add the this compound analog to the cell suspension.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time. Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the cells.
Resazurin (B115843) Cell Viability Assay
This colorimetric assay provides a quantitative measure of viable cells.
Materials:
-
Resazurin sodium salt solution
-
Bacterial cultures treated with peptide (from MIC assay or separate experiment)
-
96-well microtiter plates
-
Spectrophotometer or fluorometer
Procedure:
-
Peptide Treatment: Expose bacteria to various concentrations of the this compound analog.
-
Resazurin Addition: Add resazurin solution to each well and incubate for a defined period.
-
Measurement: Measure the absorbance or fluorescence. The reduction of blue resazurin to pink resorufin (B1680543) by metabolically active cells indicates viability.
Hemolytic Activity Assay
This assay assesses the peptide's toxicity to red blood cells.
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Peptide solutions
Procedure:
-
RBC Preparation: Wash RBCs with PBS by centrifugation until the supernatant is clear.
-
Peptide Incubation: Incubate a suspension of RBCs with various concentrations of the peptide for 1 hour at 37°C.
-
Centrifugation: Centrifuge the samples to pellet intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm).
-
Calculation: Express the hemolytic activity as a percentage relative to the positive control (100% lysis with Triton X-100).
Cytotoxicity Assays (MTT and LDH)
These assays evaluate the toxicity of the peptide against mammalian cell lines.
MTT Assay:
-
Seed mammalian cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the peptide for 24-48 hours.
-
Add MTT solution and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance to determine cell viability.
LDH Assay:
-
Treat cells with the peptide as in the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
Conclusion
The macrocyclic core of this compound is a key determinant of its potent antimicrobial activity against Gram-negative pathogens. Its ability to disrupt the bacterial membrane through multiple mechanisms makes it an attractive scaffold for the development of new antibiotics. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the structure-activity relationships and mechanism of action of this compound and its analogs. Further exploration of the chemical space around this unique macrocycle holds significant promise for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. medicine.tulane.edu [medicine.tulane.edu]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Brevicidine's Interaction with the Bacterial Outer Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevicidine, a cyclic lipopeptide antibiotic, demonstrates potent and selective activity against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their protective outer membrane. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with this critical bacterial structure. It consolidates quantitative data on its binding affinities and antimicrobial efficacy, details the experimental protocols used to elucidate its mechanism, and presents a visual representation of the molecular interactions and downstream cellular consequences. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance (AMR) poses a significant threat to global health, with Gram-negative bacteria being of particular concern due to their impermeable outer membrane[1][2]. This membrane, composed of an asymmetric bilayer of phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet, acts as a formidable barrier to many antibiotics[3][4]. This compound, a non-ribosomally produced cyclic lipopeptide isolated from Brevibacillus laterosporus, has emerged as a promising candidate for combating these challenging pathogens[1][5][6][7]. Its unique mode of action, initiated by a specific interaction with the outer membrane, circumvents common resistance mechanisms and offers a novel avenue for antibiotic development[1][5][8][9][10]. This guide will dissect the intricate details of this primary interaction and its subsequent effects on bacterial viability.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound is underscored by its potent antimicrobial activity and specific binding to components of the bacterial membrane. The following tables summarize the key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC Range (μM) | MIC Range (mg/L) | Reference |
| AMR Enterobacteriaceae | 0.5 - 2 | 0.8 - 3.0 | [1][9] |
| E. coli | 0.5 - 2 | 0.8 - 3.0 | [1] |
| Acinetobacter baumannii | 1 - 4 | - | [11][12] |
Table 2: Binding Affinity of this compound to Bacterial Membrane Components
| Ligand | Equilibrium Dissociation Constant (KD) (μM) | Reference |
| Lipopolysaccharide (LPS) | 1.785 | [1][8] |
| Phosphatidylglycerol (PG) | 0.170 | [1][8] |
| Cardiolipin (B10847521) (CL) | 0.156 | [1][8] |
Table 3: Anti-biofilm Activity of this compound against E. coli
| Activity | Concentration (μM) | Concentration (mg/L) | Reference |
| 100% Biofilm Inhibition | 4 | 6.1 | [1][8][9][10] |
| 100% Biofilm Eradication | 4 | 6.1 | [1][8][9][10] |
Mechanism of Action: A Multi-Step Process
This compound's bactericidal activity is not a single event but a cascade initiated at the outer membrane. The primary interaction involves the binding of this cationic lipopeptide to the negatively charged LPS molecules[1][3][5][8][13][14]. This binding is thought to disrupt the integrity of the outer membrane, although not causing complete lysis at lower concentrations[1][13][15]. This initial disruption is crucial as it facilitates the peptide's transit across the outer membrane to its subsequent targets in the inner membrane[1][13][16].
Once in the periplasmic space, this compound interacts with high affinity to the inner membrane phospholipids, specifically phosphatidylglycerol (PG) and cardiolipin (CL)[1][5][8]. This interaction is significantly stronger than its binding to LPS, as indicated by the lower KD values[1][8]. The binding to PG and CL leads to the dissipation of the proton motive force (PMF), a critical energy source for the bacterium[1][5][8][15]. The collapse of the PMF triggers a series of downstream metabolic perturbations, including the inhibition of ATP synthesis, accumulation of reactive oxygen species (ROS), and ultimately, bacterial cell death[1][5][8].
Inner Membrane Integrity Assay (Propidium Iodide Assay)
This assay determines if a compound compromises the integrity of the bacterial inner membrane, allowing the influx of the fluorescent DNA-intercalating agent propidium (B1200493) iodide (PI).
-
Materials:
-
Mid-log phase culture of Gram-negative bacteria
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium Iodide (PI) stock solution
-
This compound solution at various concentrations
-
A known membrane-lysing agent (e.g., melittin) as a positive control
-
Microplate reader with fluorescence capabilities (Excitation: ~535 nm, Emission: ~617 nm)
-
-
Protocol:
-
Prepare bacterial cells as described in the NPN assay.
-
Resuspend cells in PBS.
-
Add PI to the cell suspension to a final concentration of 2.5 µg/mL.
-
Dispense the cell suspension with PI into a 96-well microplate.
-
Add varying concentrations of this compound or control compounds.
-
Measure the fluorescence intensity. A significant increase in fluorescence indicates that the inner membrane has been compromised, allowing PI to enter and bind to intracellular DNA.[8][9][13] Studies have shown that this compound does not cause a significant increase in PI fluorescence at its MIC, indicating it does not grossly disrupt the inner membrane.[8]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (LPS, PG, or CL), allowing for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters.
-
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound solution of known concentration
-
Solutions of LPS, PG, or CL liposomes of known concentrations in a suitable buffer (e.g., HEPES or PBS)
-
-
Protocol:
-
Thoroughly degas both the this compound solution and the lipid solution.
-
Load the lipid solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of this compound are injected into the lipid solution.
-
The heat change associated with each injection is measured.
-
The resulting data is integrated and fitted to a binding model to calculate the KD and other thermodynamic parameters.[1]
-
dot
Synergistic Potential and Therapeutic Implications
An exciting aspect of this compound's interaction with the outer membrane is its ability to act as a sensitizer (B1316253) for other antibiotics that are typically ineffective against Gram-negative bacteria due to their inability to penetrate the outer membrane.[11][12] By disrupting the outer membrane, this compound can facilitate the entry of these drugs, leading to synergistic bactericidal effects.[11] This has been demonstrated with antibiotics like erythromycin, azithromycin, and rifampicin, where the presence of this compound significantly lowers their MICs against resistant strains of Acinetobacter baumannii.[11][12][17] This synergistic activity opens up new possibilities for combination therapies to combat multidrug-resistant infections.
Conclusion
This compound's interaction with the bacterial outer membrane is a sophisticated and multi-faceted process that serves as the gateway to its potent bactericidal activity. Its initial binding to LPS, followed by translocation and high-affinity interaction with inner membrane phospholipids, leads to a fatal cascade of events for the bacterium. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into this promising antibiotic candidate. The ability of this compound to permeabilize the outer membrane not only underpins its direct antimicrobial action but also highlights its potential as a synergistic agent in combination therapies. As the challenge of antimicrobial resistance continues to grow, a deep understanding of novel mechanisms, such as that of this compound, is paramount for the development of the next generation of effective therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linearization of the this compound and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00143H [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound acts as an effective sensitizer of outer membrane-impermeable conventional antibiotics for Acinetobacter baumannii treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | BrevicidineB, a New Member of the this compound Family, Displays an Extended Target Specificity [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound acts as an effective sensitizer of outer membrane-impermeable conventional antibiotics for Acinetobacter baumannii treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Brevicidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicidine is a potent, cyclic lipopeptide antibiotic with selective activity against Gram-negative bacteria, including multidrug-resistant strains.[1] Structurally, it is a dodecapeptide containing several D-amino acids and a unique macrolactone ring formed between the side chain of threonine and the C-terminal serine.[1] The N-terminus is acylated with 4-methylhexanoic acid. The synthesis of this compound is a critical step for further investigation into its therapeutic potential, structure-activity relationships, and mechanism of action. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for obtaining synthetic this compound in quantities suitable for research and preclinical studies.[1][2]
This application note provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc/tBu chemistry, including on-resin cyclization, followed by purification and characterization.
Quantitative Data Summary
The solid-phase synthesis of this compound has been successfully achieved with a notable overall yield. The identity and purity of the synthetic peptide are confirmed through analytical techniques.
| Parameter | Result | Reference |
| Overall Yield | 9% (over 28 steps) | [2] |
| Purity (RP-HPLC) | >95% | |
| Identity Confirmation | 1H NMR, LC-MS/MS | |
| Calculated Mass [M-H]- | 1517.7910 | |
| Observed Mass | Consistent with calculated mass |
Experimental Protocols
Materials and Reagents
-
Resin: 2-Chlorotrityl (2-CT) chloride resin
-
Fmoc-Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-D-Orn(Boc)-OH, Fmoc-Orn(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Asn(Trt)-OH
-
Lipid: 4-methylhexanoic acid
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether
-
Coupling Reagents: Benzoyl chloride, BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (v/v), 10% Piperidine in DMF for sensitive steps
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
-
Allyl Deprotection: Pd(PPh3)4, Phenylsilane (PhSiH3)
Protocol for this compound Solid-Phase Peptide Synthesis
This protocol is based on the successful on-resin cyclization strategy for this compound synthesis.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Load the first amino acid, Fmoc-Ser-OAll, onto the resin via its side-chain hydroxyl group. Use DIPEA in DCM and allow the reaction to proceed for 24 hours at 45°C to achieve optimal loading.
-
Cap any unreacted chloro groups on the resin using a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
2. Linear Tetrapeptide Assembly (On-Resin):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH) using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF and couple to the deprotected resin for 2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat steps 2.1 and 2.2 for the subsequent amino acids to assemble the linear tetrapeptide (Thr-Ile-Gly-Ser).
3. On-Resin Macrolactonization (Modified Yamaguchi Esterification):
-
Allyl Deprotection: Remove the C-terminal allyl ester from the serine residue using Pd(PPh3)4 and PhSiH3 in DCM.
-
Cyclization: Perform an on-resin modified Yamaguchi esterification to form the macrolactone. Treat the resin-bound tetrapeptide with benzoyl chloride and DIPEA in an appropriate solvent and heat to 60°C for 24 hours to drive the cyclization to completion.
4. Elongation of the Peptide Chain:
-
Fmoc Deprotection (Threonine): Use milder deprotection conditions (10% piperidine in DMF) for the first Fmoc removal from the threonine residue of the macrocycle to minimize the risk of O→N acyl migration.
-
Peptide Elongation: Continue the peptide chain elongation by sequentially coupling the remaining Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-D-Orn(Boc)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Gly-OH, Fmoc-D-Orn(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Asn(Trt)-OH) using standard Fmoc-SPPS protocols (20% piperidine in DMF for deprotection, HBTU/DIPEA or HATU/DIPEA for coupling).
5. N-Terminal Lipidation:
-
After the final Fmoc deprotection, couple 4-methylhexanoic acid to the N-terminal D-asparagine residue using a standard coupling protocol.
6. Cleavage and Global Deprotection:
-
Wash the fully assembled lipopeptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Filter the resin and collect the filtrate.
7. Purification and Characterization:
-
Precipitate the crude peptide from the cleavage filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterize the purified this compound by analytical RP-HPLC for purity assessment and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.
Visualizations
This compound SPPS Workflow
References
Application Notes and Protocols for Brevicidine Fermentation and Purification
These application notes provide a comprehensive overview and detailed protocols for the fermentation and purification of Brevicidine, a potent cyclic lipopeptide antibiotic, from Brevibacillus laterosporus. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a non-ribosomally produced cyclic lipopeptide first isolated from Brevibacillus laterosporus DSM25.[1][2] It exhibits potent and selective antimicrobial activity, particularly against Gram-negative pathogens, including multidrug-resistant strains.[2][3] The unique mechanism of action of this compound involves interaction with lipopolysaccharide (LPS) in the outer membrane and targeting phosphatidylglycerol and cardiolipin (B10847521) in the inner membrane, leading to the dissipation of the proton motive force.[3] This multi-target mechanism makes the development of resistance less likely. These properties make this compound a promising candidate for the development of new antibiotics to combat antimicrobial resistance. While chemical synthesis is possible, fermentation from bacterial culture remains a key method for its production.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity and production of this compound.
| Parameter | Value | Reference(s) |
| Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens | 0.5 - 2.0 µM (0.8 - 3.0 mg/L) | |
| Anti-biofilm Concentration (100% inhibition and eradication) | 4.0 µM (6.1 mg/L) | |
| Fermentation Yield from Brevibacillus laterosporus | Sub-milligram per liter |
Experimental Protocols
Detailed methodologies for the fermentation of Brevibacillus laterosporus and the subsequent purification of this compound are provided below.
Protocol 1: Fermentation of Brevibacillus laterosporus for this compound Production
This protocol describes the culture of Brevibacillus laterosporus DSM25 for the production of this compound.
1. Inoculum Preparation:
- Prepare Luria-Bertani (LB) agar (B569324) plates and LB broth.
- Streak a culture of Brevibacillus laterosporus DSM25 on an LB agar plate and incubate at 37°C until single colonies are visible.
- Inoculate a single colony into a flask containing LB broth.
- Incubate the culture overnight at 37°C with shaking.
2. Production Culture:
- Prepare a minimal expression medium (MEM). While the exact composition for optimal this compound production may vary, a representative medium for Brevibacillus species can be composed of a suitable carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract or peptone).
- Inoculate the MEM with the overnight culture of B. laterosporus DSM25 at a 1:50 dilution.
- Incubate the production culture at 30°C for 36 hours with aeration.
Protocol 2: Purification of this compound from Culture Supernatant
This protocol outlines a two-step purification process for isolating this compound from the fermentation broth.
1. Preparation of Cell-Free Supernatant:
- After 36 hours of fermentation, transfer the culture to centrifuge tubes.
- Centrifuge the culture at 15,000 x g for 15 minutes to pellet the bacterial cells.
- Carefully decant and collect the supernatant, which contains the secreted this compound.
- Adjust the pH of the supernatant to 7.0.
2. Cation Exchange Chromatography:
- Equilibrate a CM Sephadex C-25 column with distilled water.
- Load the pH-adjusted supernatant onto the equilibrated column.
- Wash the column with 12 column volumes of distilled water to remove unbound impurities.
- Elute the bound this compound from the column using 6 column volumes of 2 M NaCl. Collect the eluate.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Further purify the this compound-containing fraction from the cation exchange step using preparative RP-HPLC.
- Column: A C18 preparative column (e.g., Phenomenex Luna C18, 21.2 x 250 mm, 5 µm).
- Mobile Phase:
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
- Solvent B: Acetonitrile with 0.1% TFA.
- Gradient: Develop a suitable gradient for the separation of this compound from remaining impurities. An initial scouting run on an analytical C18 column can help in determining the optimal gradient. A general-purpose gradient could be a linear increase in Solvent B from 5% to 95% over 40 minutes.
- Detection: Monitor the elution at 220 nm.
- Collect the fractions corresponding to the this compound peak.
- Confirm the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
- Pool the pure fractions and lyophilize to obtain purified this compound as a white powder.
Visualizations
The following diagrams illustrate the experimental workflow for this compound production and its mechanism of action.
Caption: Experimental workflow for this compound production.
References
High-performance liquid chromatography (HPLC) purification of Brevicidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicidine is a cyclic lipopeptide antibiotic with potent and selective activity against Gram-negative bacteria, including multidrug-resistant strains.[1][2] Its unique mechanism of action, which involves targeting the bacterial cell membrane, makes it a promising candidate for further drug development.[1][3] Effective purification of this compound is crucial for research and development, enabling accurate characterization of its biological activity and facilitating preclinical studies. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of peptides like this compound, offering high resolution and reproducibility.
These application notes provide detailed protocols and supporting data for the reversed-phase HPLC (RP-HPLC) purification of this compound. The information is intended to guide researchers in developing and optimizing their purification strategies for this promising antibiotic.
Data Presentation
Table 1: Summary of RP-HPLC Purification Parameters for this compound
| Parameter | Method 1 | Method 2 |
| HPLC System | Perkin Elmer 200 series | Shimadzu Prominence-i LC-2030 |
| Column | Phenomenex Luna C18 (5 µm, 21.2 x 250 mm) | Dr. Maisch ReproSil Gold 120 C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% TFA in water | 0.1% TFA in water/acetonitrile (95/5) |
| Mobile Phase B | Acetonitrile | 0.1% TFA in water/acetonitrile (5/95) |
| Flow Rate | 10 mL/min | 1 mL/min |
| Detection | UV at 220 nm | UV at 220 nm and 254 nm |
| Sample Loop | 2 mL | Not specified |
| Overall Yield | 9% (over 28 steps of synthesis and purification)[4] | Not specified |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of this compound
This protocol is adapted from a method used for the purification of synthetic this compound.[5]
1. Materials and Reagents
-
Crude this compound sample
-
Trifluoroacetic acid (TFA), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
HPLC system with a preparative pump, UV detector, and fraction collector
-
Phenomenex Luna C18 column (5 µm, 21.2 x 250 mm) or equivalent
2. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of TFA to 1 L of ultrapure water (0.1% TFA in water).
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
3. Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC Method
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 10 mL/min.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Gradient Elution:
-
A typical gradient would be a linear increase in the percentage of Mobile Phase B. The exact gradient should be optimized based on the purity of the crude sample. A starting point could be a gradient of 5% to 60% B over 40 minutes.
-
-
Detection: Monitor the elution profile at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak that represents this compound.
5. Post-Purification Processing
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions containing pure this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified this compound as a powder.
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol is suitable for assessing the purity of this compound fractions.[6]
1. Materials and Reagents
-
Purified this compound sample
-
Trifluoroacetic acid (TFA), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
HPLC system with an analytical pump and UV detector
-
Dr. Maisch ReproSil Gold 120 C18 column (5 µm, 4.6 x 250 mm) or equivalent
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in water/acetonitrile (95/5).
-
Mobile Phase B: 0.1% TFA in water/acetonitrile (5/95).
-
Degas both mobile phases prior to use.
3. Sample Preparation
-
Dissolve a small amount of the purified this compound in Mobile Phase A.
4. HPLC Method
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 minutes at a flow rate of 1 mL/min.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample.
-
Gradient Elution:
-
A typical analytical gradient would be a linear increase from 100% A to 50% A / 50% B over 45 minutes.
-
-
Detection: Monitor the elution profile at 220 nm and 254 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the this compound sample.
Visualizations
This compound Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Mechanism of Action of this compound
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | BrevicidineB, a New Member of the this compound Family, Displays an Extended Target Specificity [frontiersin.org]
- 4. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Synthesis and SAR Studies of Brevicidine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of brevicidine analogues and their structure-activity relationship (SAR) studies. This compound, a cyclic lipopeptide antibiotic, demonstrates potent activity against Gram-negative bacteria, including multidrug-resistant strains, making it a promising candidate for further drug development.[1][2][3][4] This document outlines the synthetic strategies, key SAR findings, and detailed protocols for the synthesis and evaluation of this compound analogues.
Introduction to this compound
This compound is a non-ribosomally produced cyclic lipopeptide that exhibits strong and selective antimicrobial activity against Gram-negative pathogens.[3][5][6] Its unique mechanism of action involves interaction with lipopolysaccharide (LPS) in the outer membrane and targeting phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner membrane, leading to the dissipation of the proton motive force.[3][5][7] This multifaceted mechanism contributes to its low propensity for inducing resistance.[1][2] Synthetic access to this compound and its analogues is crucial for conducting detailed SAR studies to optimize its therapeutic properties.[2][4][8]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound structure have revealed key determinants for its antimicrobial activity. These studies have primarily focused on the N-terminal lipid tail and the macrocyclic core.
N-Terminal Lipid Chain Modification
The length and structure of the N-terminal fatty acid chain are critical for potent antibacterial activity. Analogues with linear, achiral fatty acids have been synthesized to replace the natural branched, chiral lipid tail of this compound.[1][2][9]
Table 1: SAR of N-Terminal Acyl Chain Analogues of this compound
| Analogue (Acyl Chain) | E. coli (ATCC 25922) MIC (µg/mL) | K. pneumoniae (ATCC 13883) MIC (µg/mL) | A. baumannii (ATCC 17961) MIC (µg/mL) | P. aeruginosa (PAO1) MIC (µg/mL) |
| This compound (Natural) | 1 | 2 | 2 | 8 |
| C8:0 (Octanoyl) | 4 | 8 | 8 | >64 |
| C10:0 (Decanoyl) | 1 | 2 | 2 | 16 |
| C11:0 (Undecanoyl) | 1 | 2 | 2 | 8 |
| C12:0 (Lauroyl) | 2 | 4 | 4 | 16 |
Data compiled from published studies. MIC values can vary slightly between different studies and testing conditions.
These results indicate that an optimal lipid chain length of 10-11 carbons provides the most potent activity against a range of Gram-negative pathogens.
Macrocycle Linearization
The macrocyclic core of this compound was initially thought to be essential for its activity. However, recent studies have shown that linearization of the peptide can yield analogues that retain significant antibacterial potency, which can simplify synthesis and reduce costs.[10][11]
Table 2: Antimicrobial Activity of Linear this compound Analogues
| Analogue | E. coli (ATCC 25922) MIC (µg/mL) | K. pneumoniae (ATCC 13883) MIC (µg/mL) | A. baumannii (ATCC 17961) MIC (µg/mL) | P. aeruginosa (PAO1) MIC (µg/mL) |
| This compound (Cyclic) | 1 | 2 | 2 | 8 |
| Linear this compound (LB-OH) | 4 | 8 | 8 | 32 |
| Linear this compound Amide (LB-NH2) | 2 | 4 | 4 | 16 |
Data compiled from published studies.[10]
C-terminal amidation of the linearized peptide (LB-NH2) improves activity compared to the C-terminal carboxylic acid (LB-OH), suggesting that masking the negative charge is beneficial.[10]
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Linear this compound Analogue (C10-Acyl)
This protocol describes the synthesis of a linear this compound analogue with an N-terminal decanoyl (C10) group using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Decanoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) in DMF. Add DIC and OxymaPure. Add the mixture to the resin and shake for 2 hours. Wash the resin with DMF (3x) and DCM (3x).
-
Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
N-Terminal Acylation: After the final amino acid has been coupled and deprotected, couple decanoic acid using DIC and OxymaPure.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of this compound analogues.[10]
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound analogue stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Inoculate a single bacterial colony into CAMHB and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound analogue in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound analogues.
Caption: Key structure-activity relationships of this compound analogues.
Caption: Proposed mechanism of action of this compound against Gram-negative bacteria.
References
- 1. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics this compound and laterocidine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics this compound and laterocidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics this compound and laterocidine | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Biofilm Eradication Assays Using Brevicidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting biofilm eradication assays with Brevicidine, a cyclic antimicrobial lipopeptide effective against Gram-negative pathogens. The information is intended for researchers in microbiology, infectious diseases, and drug development.
Introduction
This compound has demonstrated potent antimicrobial and anti-biofilm activity against a range of Gram-negative bacteria, including antibiotic-resistant strains of Enterobacteriaceae.[1][2][3] It has been shown to have a 100% inhibition and eradication concentration of 4µM against E. coli biofilms.[1][2][4] The mechanism of action involves interaction with lipopolysaccharides in the outer membrane and targeting phosphatidylglycerol and cardiolipin (B10847521) in the inner membrane, ultimately dissipating the proton motive force of the bacteria.[3] This protocol outlines the steps to quantify the biofilm eradication potential of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the anti-biofilm activity of this compound against E. coli.
| Parameter | This compound | Colistin (Control) | Amikacin (Control) | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5 - 2 µM | - | - | [1][2] |
| 100% Biofilm Inhibition Concentration | 4 µM (6.1 mg/L) | > 4 µM | - | [1][2] |
| 100% Biofilm Eradication Concentration | 4 µM (6.1 mg/L) | > 4 µM | - | [1][2][4] |
Experimental Protocols
Biofilm Eradication Assay
This protocol is used to determine the concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
This compound
-
Colistin (positive control)
-
Amikacin (negative control)
-
Escherichia coli (e.g., O101 strain)
-
Tryptone Soy Broth (TSB)
-
96-well flat-bottom microtiter plates
-
Crystal Violet (CV) stain (0.1% w/v)
-
30% Acetic Acid
-
2,3,5-triphenyl tetrazolium chloride (TTC)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of E. coli in TSB and incubate overnight at 37°C with aeration (220 rpm).[1][4]
-
Dilute the overnight culture 1:100 in fresh TSB and incubate at 37°C with aeration until the optical density at 600 nm (OD600) reaches 0.8.[1][4]
-
Adjust the bacterial culture to an OD600 of 0.04 in TSB.[1][4]
-
Biofilm Formation: Add 200 µL of the adjusted bacterial suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.[1][4]
-
Biofilm Eradication: After incubation, carefully remove the planktonic bacteria by washing the wells twice with sterile PBS.
-
Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells. Include wells with Colistin as a positive control, Amikacin as a negative control, and wells with no antimicrobial agent as an untreated control.
-
Incubate the plate at 37°C for another 24 hours.
-
Quantification of Biofilm Biomass (Crystal Violet Staining):
-
Discard the medium and wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Stain the adhered biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Quantification of Biofilm Metabolism (TTC Assay):
-
After the 24-hour eradication treatment, add TTC solution to a final concentration of 0.05% to each well.
-
Incubate in the dark for 4 hours at 37°C.
-
Measure the absorbance at 490 nm to quantify the formation of red formazan, which is indicative of metabolic activity.
-
Biofilm Inhibition Assay
This protocol is used to determine the concentration of this compound that prevents the formation of a biofilm.
Procedure:
-
Follow steps 1-3 of the Biofilm Eradication Assay protocol for bacterial culture preparation.
-
Inhibition Assay: In a 96-well plate, add 100 µL of the adjusted bacterial suspension (OD600 = 0.04) to wells containing 100 µL of TSB with serial dilutions of this compound.[1][4] This will result in a final volume of 200 µL per well.
-
Include control wells as described in the eradication assay.
-
Incubate the plate at 37°C for 24 hours.[1]
-
Quantification: Proceed with the quantification of biofilm biomass and metabolism as described in steps 9 and 10 of the Biofilm Eradication Assay protocol.
Visualizations
Caption: Workflow for the this compound biofilm eradication assay.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Application Notes and Protocols: In Vivo Efficacy of Brevicidine in a Mouse Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Brevicidine, a cyclic antimicrobial lipopeptide, in a murine sepsis model. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in the evaluation of this promising antibiotic candidate.
This compound has demonstrated potent, selective activity against Gram-negative pathogens, including antimicrobial-resistant (AMR) strains.[1][2] Its efficacy has been validated in a mouse peritonitis-sepsis model, where it has been shown to improve survival rates and reduce bacterial load.[1][3][4][5] Furthermore, this compound has exhibited synergistic effects when used in combination with conventional antibiotics against challenging pathogens like Acinetobacter baumannii.[6]
Data Presentation
Table 1: Survival Rates in E. coli-Induced Peritonitis-Sepsis Model
| Treatment Group | Dosage (mg/kg) | Number of Mice (n) | Survival Rate (%) | Citation |
| 0.9% NaCl (Control) | - | 10 | 20 | [3] |
| This compound | 10 | 10 | 100 | [1][3] |
| This compound | 20 | 10 | 100 | [1][3] |
| This compound | 40 | 10 | 100 | [1][3] |
| Colistin | 20 | 10 | 100 | [3] |
Table 2: Bacterial Load in Organs of E. coli-Infected Mice Treated with this compound
| Organ | Treatment Group | Dosage (mg/kg) | Bacterial Load (Log10 CFU/gram) | Citation |
| Heart | 0.9% NaCl | - | ~6.5 | [5] |
| This compound | 10 | ~4.5 | [5] | |
| This compound | 20 | ~3.5 | [5] | |
| This compound | 40 | ~2.5 | [5] | |
| Liver | 0.9% NaCl | - | ~7.5 | [5] |
| This compound | 10 | ~5.5 | [5] | |
| This compound | 20 | ~4.5 | [5] | |
| This compound | 40 | ~3.5 | [5] | |
| Spleen | 0.9% NaCl | - | ~8.0 | [5] |
| This compound | 10 | ~6.0 | [5] | |
| This compound | 20 | ~5.0 | [5] | |
| This compound | 40 | ~4.0 | [5] | |
| Lung | 0.9% NaCl | - | ~7.0 | [5] |
| This compound | 10 | ~5.0 | [5] | |
| This compound | 20 | ~4.0 | [5] | |
| This compound | 40 | ~3.0 | [5] | |
| Kidney | 0.9% NaCl | - | ~7.5 | [5] |
| This compound | 10 | ~5.5 | [5] | |
| This compound | 20 | ~4.5 | [5] | |
| This compound | 40 | ~3.5 | [5] |
Table 3: Synergistic Efficacy of this compound and Erythromycin (B1671065) in A. baumannii-Induced Peritonitis-Sepsis Model
| Treatment Group | Dosage (mg/kg) | Number of Mice (n) | Survival Rate (%) | Citation |
| 0.9% NaCl (Control) | - | 10 | 20 | [6] |
| This compound | 5 | 10 | 40 | [6] |
| Erythromycin | 5 | 10 | 20 | [6] |
| This compound + Erythromycin | 5 + 1.25 | 10 | 80 | [6] |
| This compound + Erythromycin | 5 + 2.5 | 10 | 100 | [6] |
| This compound + Erythromycin | 5 + 5 | 10 | 100 | [6] |
Experimental Protocols
Protocol 1: E. coli-Induced Peritonitis-Sepsis Mouse Model
This protocol outlines the methodology for inducing sepsis in mice using E. coli and evaluating the therapeutic efficacy of this compound.
1. Animal Model:
-
Species: BALB/c mice (male, specific age and weight to be standardized, e.g., 6-8 weeks old, 20-25g).
-
Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
2. Materials:
-
Escherichia coli strain (e.g., O101 or ATCC 25922).
-
Luria-Bertani (LB) broth.
-
Sterile 0.9% NaCl solution.
-
This compound (dissolved in a suitable vehicle).
-
Control antibiotic (e.g., Colistin).
-
Syringes and needles for injection.
-
Equipment for euthanasia and organ collection.
-
Homogenizer for tissue samples.
-
Agar (B569324) plates for bacterial enumeration.
3. Experimental Procedure:
-
Infection:
-
Culture E. coli in LB broth to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile 0.9% NaCl and resuspend to the desired concentration.
-
Induce peritonitis-sepsis by intraperitoneal (IP) injection of an E. coli suspension (e.g., 2.0 x 10⁹ CFU per mouse) that results in approximately 80% mortality in the control group.[3][4]
-
-
Treatment:
-
One-hour post-infection, administer a single intravenous (IV) or intraperitoneal (IP) injection of this compound at various doses (e.g., 10, 20, 40 mg/kg).[1][3][4]
-
Administer the vehicle control (e.g., 0.9% NaCl) and a positive control antibiotic (e.g., Colistin, 20 mg/kg) to respective groups.[4][7]
-
-
Monitoring:
-
Bacterial Load Quantification:
-
At 24 hours post-infection, euthanize a subset of mice from each group (n=6).[5]
-
Aseptically collect organs (heart, liver, spleen, lungs, and kidneys).[5]
-
Weigh the organs and homogenize them in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[7]
-
Protocol 2: Synergistic Efficacy in A. baumannii-Induced Peritonitis-Sepsis Model
This protocol is designed to assess the synergistic effect of this compound with a conventional antibiotic, such as erythromycin, against A. baumannii.
1. Animal Model and Materials:
-
As described in Protocol 1, with the exception of the bacterial strain.
-
Acinetobacter baumannii strain (e.g., ATCC 17978).
-
Erythromycin.
2. Experimental Procedure:
-
Infection:
-
Induce peritonitis-sepsis by IP injection of an A. baumannii suspension (e.g., 2 x 10⁹ CFU per mouse for survival studies or 1 x 10⁹ CFU per mouse for bacterial load studies).[6]
-
-
Treatment:
-
One-hour post-infection, administer treatments via intravenous injection:[6]
-
This compound (e.g., 5 mg/kg).
-
Erythromycin (e.g., 5 mg/kg).
-
Combination of this compound (5 mg/kg) with varying doses of erythromycin (e.g., 1.25, 2.5, 5 mg/kg).
-
Vehicle control (0.9% NaCl).
-
-
-
Monitoring and Bacterial Load Quantification:
-
Follow the procedures outlined in Protocol 1 for monitoring survival and quantifying bacterial load in organs.
-
Visualizations
Mechanism of Action of this compound
This compound exerts its bactericidal effect through a multi-step process targeting the cell envelope of Gram-negative bacteria.[1][2][7][8] It initially interacts with lipopolysaccharide (LPS) in the outer membrane and subsequently targets phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner membrane.[1][7][8] This leads to the dissipation of the proton motive force, resulting in metabolic disruption, including the inhibition of ATP synthesis, accumulation of reactive oxygen species (ROS), and inhibition of protein synthesis, ultimately causing bacterial death.[1][2][8]
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the general workflow for assessing the in vivo efficacy of this compound in a mouse sepsis model.
Caption: Experimental workflow for the mouse peritonitis-sepsis model.
References
- 1. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound acts as an effective sensitizer of outer membrane-impermeable conventional antibiotics for Acinetobacter baumannii treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Elucidating the Mechanism of Action of Brevicidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevicidine is a non-ribosomally produced cyclic lipopeptide with potent and selective antimicrobial activity, particularly against Gram-negative pathogens.[1][2][3] Its novel mode of action makes it a promising candidate for combating antimicrobial-resistant (AMR) infections.[2][4] Understanding the precise mechanism by which this compound exerts its bactericidal effects is crucial for its development as a therapeutic agent. This document provides detailed protocols for key experiments aimed at elucidating this compound's mechanism of action, presents quantitative data in a structured format, and illustrates the key pathways and workflows.
This compound's bactericidal activity stems from a multi-pronged attack on bacterial physiology. It begins with an interaction with the outer membrane's lipopolysaccharide (LPS), followed by targeting phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner membrane. This interaction leads to the dissipation of the proton motive force (PMF), a critical blow to the cell's energy-generating capacity. The collapse of the PMF triggers a cascade of metabolic perturbations, including the inhibition of ATP synthesis, impaired NADH dehydrogenation, and the accumulation of reactive oxygen species (ROS), ultimately leading to cell death. Furthermore, transcriptomic analyses have revealed that this compound also inhibits protein synthesis.
Data Summary
Antimicrobial and Antibiofilm Activity
This compound demonstrates potent activity against a range of Gram-negative bacteria, including antimicrobial-resistant strains, and is also effective against biofilms.
| Parameter | Organism/Condition | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | AMR Enterobacteriaceae | 0.5 - 2.0 µM (0.8 - 3.0 mg/L) | |
| Biofilm Inhibition (100%) | E. coli | 4 µM (6.1 mg/L) | |
| Biofilm Eradication (100%) | E. coli | 4 µM (6.1 mg/L) | |
| Bactericidal Activity | E. coli (at 4x MIC) | All bacteria killed within 1 hour |
Synergistic Activity with Conventional Antibiotics
This compound can act as a sensitizer, enhancing the efficacy of outer membrane-impermeable antibiotics against resistant bacteria like Acinetobacter baumannii.
| Combination | Organism | Effect | Reference |
| This compound (1 µM) + Erythromycin/Azithromycin/Rifampicin | A. baumannii | 32 to 128-fold reduction in MIC of the conventional antibiotic |
Key Experimental Protocols
The following section details the methodologies for critical experiments used to investigate this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform two-fold serial dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum from an overnight culture, adjusting the concentration to a final density of 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Time-Killing Curve Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Grow a bacterial culture to mid-logarithmic phase (OD₆₀₀ ≈ 0.6).
-
Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh MHB.
-
Add this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), collect aliquots from each culture.
-
Perform ten-fold serial dilutions of the aliquots and plate them on Mueller-Hinton Agar (MHA).
-
Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot log₁₀(CFU/mL) versus time.
Membrane Permeability and Integrity Assays
These assays differentiate between outer and inner membrane disruption.
The fluorescent probe N-Phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of a damaged outer membrane.
Protocol:
-
Wash bacterial cells grown to mid-log phase and resuspend in HEPES buffer (10 mM).
-
Add NPN to a final concentration of 10 µM and allow it to stabilize.
-
Add this compound at desired concentrations to the cell suspension in a 96-well plate.
-
Immediately measure the increase in fluorescence intensity using a fluorometer with excitation at 350 nm and emission at 420 nm. An increase in fluorescence indicates outer membrane permeabilization.
Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. It intercalates with DNA upon entering cells with compromised inner membranes, leading to a significant increase in fluorescence.
Protocol:
-
Wash and resuspend bacterial cells as described above.
-
Add PI to the cell suspension to a final concentration of 2.5 µg/mL and incubate in the dark for 5 minutes to stabilize.
-
Add this compound at desired concentrations.
-
Monitor the fluorescence intensity over time (e.g., 15 minutes) using a fluorometer with excitation at 533 nm and emission at 617 nm. A significant increase in fluorescence indicates inner membrane disruption. Studies show this compound does not cause a fluorescence increase at 0.5x to 2x MIC, indicating it doesn't primarily kill by disrupting inner membrane integrity at these concentrations.
Assessment of Proton Motive Force (PMF) Dissipation
The dissipation of PMF can be measured using the potentiometric fluorescent probe DiSC₃(5). This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization leads to the release of the dye and a subsequent increase in fluorescence.
Protocol:
-
Wash and resuspend bacterial cells in HEPES buffer containing KCl.
-
Add DiSC₃(5) to the cell suspension and incubate until fluorescence quenching is maximal, indicating dye uptake.
-
Add this compound at various concentrations.
-
Measure the increase in fluorescence over time. A rapid and sustained increase indicates dissipation of the membrane potential. This compound has been shown to dissipate the PMF of E. coli.
Intracellular ATP Level Measurement
The dissipation of PMF is expected to inhibit ATP synthesis.
Protocol:
-
Treat bacterial cultures with this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) for a specified duration.
-
Use a commercial kit, such as the BacTiter-Glo™ Microbial Cell Viability Assay (Promega), to measure intracellular ATP levels.
-
Lyse the bacterial cells to release ATP.
-
Add the luciferase/luciferin reagent, which produces light in the presence of ATP.
-
Measure the resulting luminescence using a luminometer. A decrease in luminescence in treated cells compared to untreated controls indicates inhibition of ATP synthesis.
Reactive Oxygen Species (ROS) Accumulation Assay
Metabolic perturbation can lead to the accumulation of harmful ROS.
Protocol:
-
Treat bacterial cultures with this compound at various concentrations.
-
Use a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Add the probe to the cell suspensions. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates ROS accumulation.
Transcriptome Analysis (RNA-Seq)
RNA-sequencing provides a global view of changes in gene expression in response to this compound treatment, offering insights into affected cellular pathways.
Protocol:
-
Treat mid-log phase bacterial cultures with this compound (e.g., at 0.5x MIC) for a defined period.
-
Isolate total RNA from treated and untreated control cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Perform library preparation (e.g., rRNA depletion, cDNA synthesis).
-
Sequence the libraries using a high-throughput sequencing platform.
-
Analyze the sequencing data: perform quality control, map reads to a reference genome, and identify differentially expressed genes (DEGs).
-
Conduct pathway enrichment analysis (e.g., using KEGG) on the DEGs to identify significantly affected biological pathways. Transcriptome analysis of E. coli treated with this compound revealed downregulation of genes involved in oxidative phosphorylation, ribosome synthesis, and aminoacyl-tRNA biosynthesis.
Visualizations
This compound's Mechanism of Action Pathway
Caption: Proposed mechanism of action for this compound against Gram-negative bacteria.
Experimental Workflow for Mechanism Elucidation
Caption: Workflow for investigating this compound's antibacterial mechanism.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | BrevicidineB, a New Member of the this compound Family, Displays an Extended Target Specificity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Assessing Brevicidine's Potency: Protocols for Evaluating Activity Against Resistant Bacterial Strains
Application Note & Protocols
For researchers, scientists, and drug development professionals, this document provides detailed methodologies for assessing the antimicrobial activity of Brevicidine, a promising cyclic lipopeptide, against resistant bacterial strains. This compound has demonstrated potent and selective activity against Gram-negative pathogens, including multidrug-resistant isolates, making robust assessment methods crucial for its development as a therapeutic agent.[1][2]
Introduction
The rise of antimicrobial resistance (AMR) necessitates the development of novel antibiotics with unique mechanisms of action.[3] this compound, a non-ribosomally produced cyclic lipopeptide, has emerged as a strong candidate, exhibiting potent bactericidal activity against a range of Gram-negative bacteria, including colistin-resistant and multidrug-resistant strains of Enterobacteriaceae.[3][4][5] Its proposed mechanism involves interaction with lipopolysaccharide (LPS) in the outer membrane and targeting of phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner membrane.[3][6][7] This disrupts the proton motive force, leading to metabolic collapse and cell death.[3][6][8] This document outlines key experimental protocols to quantify this compound's efficacy and characterize its activity profile.
Data Presentation: this compound Activity
The following tables summarize the antimicrobial, anti-biofilm, and cytotoxic activities of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Resistant Enterobacteriaceae [3][4][5][7]
| Bacterial Strain | Resistance Profile | This compound MIC (µM) | This compound MIC (mg/L) |
| E. coli (colistin-resistant) | Colistin-R | 0.5 - 2 | 0.8 - 3.0 |
| Enterobacteriaceae (multidrug-resistant) | MDR | 0.5 - 2 | 0.8 - 3.0 |
Table 2: Anti-Biofilm Activity of this compound against E. coli [6][7]
| Activity | Concentration (µM) | Concentration (mg/L) |
| 100% Biofilm Inhibition | 4 | 6.1 |
| 100% Biofilm Eradication | 4 | 6.1 |
Table 3: Cytotoxicity and Hemolytic Activity of this compound [3][4][8][9]
| Assay | Cell Line / Blood Cells | Concentration Range Tested | Result |
| Cytotoxicity | HepG2 (human liver) | 2 - 128 mg/L | No significant cytotoxicity |
| Cytotoxicity | PK-15 (porcine kidney) | 0.5 - 128 µM (0.8 - 194 mg/L) | No significant cytotoxicity |
| Hemolytic Activity | Human red blood cells | 2 - 64 mg/L | No significant hemolytic activity |
| Hemolytic Activity | Rat and mouse erythrocytes | 2 - 128 µM (3.0 - 194 mg/L) | No significant hemolytic activity |
Experimental Protocols
Detailed methodologies for key assays are provided below. Standard laboratory practices for handling microorganisms and sterile techniques should be followed.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[10][11][12]
Materials:
-
Test bacterial strain
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][13]
-
-
Preparation of this compound Dilutions:
-
Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.[11]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound with no visible bacterial growth.
-
Protocol 2: Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.[3][14][15][16]
Materials:
-
Logarithmic-phase bacterial culture
-
This compound solutions at multiples of the MIC (e.g., 1x, 2x, 4x MIC)[3]
-
MHB
-
Sterile saline or PBS
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation:
-
Grow an overnight culture of the test bacterium and dilute it in fresh MHB. Incubate at 37°C with shaking until it reaches the logarithmic growth phase.
-
Adjust the bacterial concentration to approximately 1 x 10⁶ CFU/mL in fresh MHB.[14]
-
-
Assay:
-
Add this compound at the desired MIC multiples to the bacterial suspension. Include a growth control without this compound.
-
Incubate the cultures at 37°C with shaking.
-
-
Viable Cell Counting:
-
At specific time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Perform ten-fold serial dilutions in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies (CFU) and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[14]
-
Protocol 3: Anti-Biofilm Assays
These protocols determine this compound's ability to inhibit biofilm formation and eradicate pre-formed biofilms.[3][5][17][18]
Materials:
-
Test bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
This compound serial dilutions
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet (CV) solution (0.1%)
-
Ethanol or acetic acid for destaining
Procedure:
-
Prepare a standardized bacterial suspension as in the MIC assay.
-
Add the bacterial suspension and this compound serial dilutions to the wells of a 96-well plate.
-
Incubate for 24 hours at 37°C without shaking.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adhered biofilms with CV solution for 15-20 minutes.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the bound CV with a suitable solvent (e.g., 30% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify biofilm biomass.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Procedure:
-
Grow biofilms in a 96-well plate for 24 hours as described above.
-
After incubation, remove the planktonic cells and wash the wells.
-
Add fresh medium containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the Crystal Violet method as described for the inhibition assay.
Protocol 4: Cytotoxicity and Hemolytic Activity Assays
These assays are crucial for evaluating the safety profile of this compound.[4][8][9]
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
This compound dilutions
-
XTT or MTT reagent
-
96-well cell culture plates
Procedure:
-
Seed the human cells in a 96-well plate and incubate to allow for attachment.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 24-48 hours.
-
Add the XTT or MTT reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
PBS
-
This compound dilutions
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well plates
Procedure:
-
Wash RBCs with PBS and prepare a suspension.
-
Add the RBC suspension to wells containing serial dilutions of this compound.
-
Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 450 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.
References
- 1. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as an effective sensitizer of outer membrane-impermeable conventional antibiotics for Acinetobacter baumannii treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BrevicidineB, a New Member of the this compound Family, Displays an Extended Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00143H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in Brevicidine solid-phase synthesis
Welcome to the technical support center for the solid-phase synthesis of Brevicidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low synthesis yield, and to provide guidance on optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the solid-phase synthesis of this compound?
A1: The solid-phase synthesis of this compound is a complex multi-step process. A reported overall yield for the total solid-phase peptide synthesis (SPPS) of this compound is approximately 9% over 28 steps.[1][2] Achieving a yield in this range is considered successful due to the inherent complexities of the molecule.
Q2: What are the most critical steps affecting the yield of this compound synthesis?
A2: The most challenging and yield-affecting step in the solid-phase synthesis of this compound is the on-resin cyclization to form the macrocycle.[3][4] This step requires careful optimization of resin loading, orthogonal protecting group strategies, and extended reaction times.[3] Another critical step is the prevention of side reactions, such as the O → N acyl shift during the elongation of the peptide chain.
Q3: Can linear analogues of this compound be synthesized with higher yields?
A3: Yes, the synthesis of linear analogues of this compound can be a strategy to circumvent the challenging cyclization step, potentially leading to higher yields and reduced synthesis time and cost. Studies have shown that linear analogues with a C-terminal amide can retain potent antibacterial activity.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses specific problems that can lead to low yields during the solid-phase synthesis of this compound.
Problem 1: Incomplete Coupling Reactions
Symptoms:
-
Positive ninhydrin (B49086) (Kaiser) test after a coupling step.
-
Presence of deletion sequences (n-1, n-2, etc.) in the final crude product upon analysis by HPLC-MS.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | For sterically hindered amino acids (e.g., β-branched Ile, Val, Thr), consider double coupling or using a stronger coupling reagent like HATU or HCTU. |
| Peptide Aggregation | Switch to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF). Consider using a lower substitution resin to increase the distance between peptide chains. |
| Insufficient Reagent Equivalents | Increase the equivalents of amino acid and coupling reagents. A common starting point is 4 equivalents of each. |
| Suboptimal Coupling Reagent | For difficult couplings, consider using more efficient coupling reagents such as COMU, which can also help in suppressing racemization. |
Problem 2: On-Resin Cyclization Failure
Symptoms:
-
Low to no desired cyclic product detected after cleavage.
-
Predominance of linear peptide in the crude product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Resin Loading | On-resin cyclization is more efficient at low resin loading to prevent intermolecular reactions. Ensure your starting resin loading is optimized for cyclization. |
| Inefficient Cyclization Conditions | The cyclization of the on-resin tetrapeptide can be challenging. A modified Yamaguchi esterification at an elevated temperature (e.g., 60°C) has been shown to be effective. |
| Orthogonal Protecting Group Issues | Ensure the protecting groups used for the side chain involved in cyclization are truly orthogonal to the Fmoc group and can be selectively removed without affecting other protecting groups. |
Problem 3: O → N Acyl Shift Side Reaction
Symptoms:
-
Detection of byproducts with the same mass as the desired peptide but different retention times in HPLC.
-
This is particularly a risk upon removal of the Fmoc group from Thr9.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Fmoc Deprotection Conditions | Using less aggressive Fmoc deprotection conditions, such as 10% piperidine (B6355638) in DMF, can help minimize the O → N acyl shift. |
| Synthesis Strategy | A key strategy to avoid this issue is to preform the C-terminal macrocycle before elongating the rest of the peptide chain. |
Problem 4: Incomplete Cleavage or Deprotection
Symptoms:
-
Low recovery of peptide from the resin.
-
Presence of protecting groups on the final peptide, as detected by mass spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Cleavage Cocktail | For peptides containing sensitive residues like Trp, Met, Tyr, and Cys, it is crucial to use a scavenger cocktail to prevent modification by reactive cationic species generated during cleavage. A common and effective cocktail is TFA/TIS/water (95:2.5:2.5). For more complex peptides, Reagent K (TFA/water/phenol (B47542)/thioanisole/EDT) might be necessary. |
| Insufficient Cleavage Time | While the goal is to minimize exposure to the cleavage reagent, insufficient time will lead to incomplete cleavage. Perform test cleavages to determine the optimal time. For some residues, such as N-terminal Asn(Trt), extended cleavage times may be required. |
| Precipitation Issues | After cleavage, ensure the peptide is properly precipitated from the TFA solution using cold diethyl ether. Incomplete precipitation will result in significant loss of product. |
Experimental Protocols
Protocol 1: Test Cleavage and Analysis
This protocol is used to assess the progress of the synthesis on a small scale before committing to the full cleavage.
-
Resin Sampling: Carefully withdraw a small sample of the peptidyl-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.
-
Washing: Wash the resin sample with dichloromethane (B109758) (DCM) (3 x 1 mL) and dry it under a stream of nitrogen.
-
Cleavage: Add 100 µL of the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.
-
Peptide Precipitation: Centrifuge the tube to pellet the resin. Transfer the supernatant to a new tube containing 1 mL of cold diethyl ether. A white precipitate of the peptide should form.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by RP-HPLC and mass spectrometry.
Protocol 2: On-Resin Ninhydrin (Kaiser) Test
This test is used to qualitatively detect the presence of free primary amines on the resin, indicating incomplete coupling.
-
Resin Sampling: Place a few beads of the washed and dried peptidyl-resin in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5% ninhydrin in ethanol.
-
Solution B: 80% phenol in ethanol.
-
Solution C: 2% 0.001M KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Blue beads: Indicate the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Indicate the absence of free primary amines (complete coupling).
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Key Side Reaction Pathway: O → N Acyl Shift
Caption: The O → N acyl shift side reaction pathway at the threonine residue.
References
- 1. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Linearization of the this compound and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Overcoming O to N acyl shift during Brevicidine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the O to N acyl shift, a critical side reaction encountered during the synthesis of Brevicidine and related peptides.
Frequently Asked Questions (FAQs)
Q1: What is the O to N acyl shift, and why is it a significant problem in this compound synthesis?
A1: The O to N acyl shift is an intramolecular migration reaction where an acyl group moves from an oxygen atom to a nitrogen atom. In the context of peptide synthesis, the reverse reaction, an N→O acyl shift, is a common acid-catalyzed side reaction involving serine (Ser) or threonine (Thr) residues.[1][2] This shift converts the native amide bond into an ester bond, forming a depsipeptide isomer. During the synthesis of this compound, this is particularly problematic at the Threonine-9 (Thr9) residue, leading to the formation of an undesired byproduct that is difficult to separate from the target molecule and compromises the overall yield and purity.
Q2: At which stage of the synthesis is the N→O acyl shift most likely to occur?
A2: The N→O acyl shift is most prevalent during acidic steps of solid-phase peptide synthesis (SPPS). Key stages of concern include:
-
Fmoc Deprotection: While piperidine (B6355638) is basic, repeated deprotection cycles can create conditions conducive to the shift, especially with sensitive sequences. Some research suggests using milder deprotection conditions to mitigate this.[3]
-
Final Cleavage: The most significant risk comes from the final cleavage of the peptide from the resin and removal of side-chain protecting groups, which typically involves prolonged exposure to strong acids like trifluoroacetic acid (TFA).[1]
Q3: What are the primary factors that promote this unwanted N→O acyl migration?
A3: The primary driver for the N→O acyl shift is the presence of strong acid, which protonates the amide carbonyl, making it more susceptible to nucleophilic attack by the side-chain hydroxyl group of Ser or Thr.[4] The synthetic strategy itself is also a major factor. A linear synthesis approach that exposes a free N-terminal Thr residue before subsequent couplings is highly susceptible to this side reaction.[1]
Q4: How can the O→N acyl shift be reversed or leveraged?
A4: The O→N acyl shift, the reverse of the problematic side reaction, is favored under neutral to slightly basic conditions (pH 7-7.5).[4] This property is sometimes intentionally used in "isopeptide" methods to synthesize difficult or aggregation-prone sequences.[5][6] The peptide is synthesized as a more soluble O-acyl isomer and then converted to the native N-acyl form in a final step by adjusting the pH.[5][6]
Q5: What is the most effective strategy to prevent the N→O acyl shift during this compound synthesis?
A5: The most successful reported strategy is to alter the synthetic route to avoid exposing the vulnerable Thr9 residue. Instead of a fully linear synthesis, a convergent approach is used where the C-terminal macrocycle involving Thr9 is formed first. The rest of the peptide is then built from the N-terminal threonine of this stable, resin-bound cyclic intermediate. This approach was found to completely prevent any detectable O→N acyl migration.[1]
Troubleshooting Guide
Problem: Analysis of the crude peptide product by HPLC and MS shows a significant peak corresponding to the mass of this compound but with a different retention time, suspected to be the depsipeptide isomer.
| Potential Cause | Recommended Solution |
| Linear Synthesis Strategy | The peptide was assembled linearly from the C-terminus to the N-terminus, leaving the crucial Thr9 residue exposed during subsequent couplings and deprotections. |
| Adopt a Convergent "Macrocycle-First" Strategy. This involves forming the macrolactone on-resin before elongating the rest of the peptide chain. This has proven effective in eliminating the acyl shift.[1] | |
| Harsh Fmoc Deprotection Conditions | Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) may be too aggressive for the sensitive sequence around Thr9. |
| Use Milder Deprotection Conditions. A solution of 10% piperidine in DMF has been used successfully in the synthesis of this compound to minimize side reactions.[3] | |
| Prolonged Acidic Cleavage | Extended exposure to the final TFA cleavage cocktail can increase the incidence of N→O acyl migration. |
| Optimize Cleavage Time. Minimize the duration of TFA treatment to what is necessary for complete deprotection and cleavage. A treatment time not exceeding 1.5 hours is recommended to reduce byproducts.[1] |
Quantitative Data Summary
While specific quantitative data on the percentage of acyl shift under different conditions for this compound is not extensively published, the qualitative outcomes from reported synthetic strategies are summarized below.
| Synthetic Strategy | Fmoc Deprotection Conditions | Cleavage Conditions | Observed N→O Acyl Shift at Thr9 | Reference |
| Linear Synthesis from Gly11 on CTC resin | Standard Fmoc conditions | Standard TFA-based cleavage | Detected as a significant issue | [1] |
| Convergent (Macrocycle-First) | 10% Piperidine in DMF | Global deprotection and resin cleavage | Not detected | [1][3] |
Mandatory Visualizations
Mechanism of N→O Acyl Shift
Caption: Mechanism of the acid-catalyzed N to O acyl shift at a threonine residue.
Synthetic Workflow Comparison
Caption: Comparison of synthetic strategies for this compound synthesis.
Detailed Experimental Protocols
Protocol 1: Convergent Synthesis of this compound (Macrocycle-First)
This protocol is adapted from the successful synthesis which avoids the N→O acyl shift.[1]
-
Resin Loading: Load Fmoc-Asp-OAll onto Rink amide resin via its side chain carboxylate.
-
Dipeptide Coupling: Following allyl ester removal, couple an allyl ester protected Gly-Gly dipeptide.
-
Peptide Elongation: Continue standard solid-phase peptide synthesis (SPPS) to build the peptide chain out to the Trp8 residue.
-
Threonine Installation: Couple Thr9 without side chain protection.
-
On-Resin Macrolactonization:
-
Deprotect the allyl ester at the C-terminus.
-
Perform on-resin cyclization to form the tetrapeptide macrolactone. Reaction conditions may require elevated temperatures (e.g., 60°C) for complete conversion.
-
-
N-Terminal Elongation:
-
With the stable macrocycle formed, continue SPPS from the N-terminal threonine.
-
For the first Fmoc deprotection of the cyclized Thr, use milder conditions (see Protocol 2).
-
Continue building the remainder of the peptide chain.
-
-
Final Steps: Couple the N-terminal 4-methylhexanoic acid.
-
Cleavage and Deprotection: Perform global deprotection and cleave the peptide from the resin using a standard TFA cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC to obtain synthetic this compound.
Protocol 2: Mild Fmoc Deprotection for Sensitive Residues
This protocol is recommended for the deprotection of the N-terminal threonine immediately following macrolactonization.[3]
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF).
-
Deprotection Cocktail: Prepare a fresh solution of 10% (v/v) piperidine in DMF.
-
Deprotection Reaction:
-
Drain the DMF from the resin.
-
Add the 10% piperidine/DMF solution to the resin.
-
Allow the reaction to proceed for 10-20 minutes at room temperature.
-
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzylfulvene-piperidine adduct.
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Purification for Brevicidine and Its Analogues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of Brevicidine and its analogues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound and related cyclic lipopeptides.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing poor peak shape (e.g., broad peaks, tailing, or splitting)? | 1. Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based stationary phase. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide, leading to poor peak shape. 3. Column Overload: Injecting too much sample can saturate the column. 4. Peptide Aggregation: this compound and its analogues, being lipopeptides, may aggregate. 5. Low Concentration of Ion-Pairing Reagent: Insufficient trifluoroacetic acid (TFA) can lead to poor peak shape, especially with high-purity silica (B1680970) columns.[1] | 1. Optimize Ion-Pairing Reagent: Ensure 0.1% TFA is present in both mobile phase A and B to improve peak symmetry.[2] For LC/MS applications, 0.1% formic acid can be used, although it is a weaker ion-pairing reagent.[3] 2. Adjust Mobile Phase pH: Small changes in pH can significantly impact selectivity and peak shape.[4] 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[5] 4. Sample Solubilization: Ensure the peptide is fully dissolved in an appropriate solvent, such as 0.1% TFA in water or acetonitrile (B52724), before injection. Centrifuge and filter the sample to remove particulates. 5. Increase TFA Concentration (if necessary): With high-purity silica columns, TFA concentrations as low as 0.005% might be sufficient, but if peak shape is poor, increasing it back to 0.1% is a standard practice. |
| My target peptide is co-eluting with impurities. How can I improve resolution? | 1. Suboptimal Gradient: The gradient may be too steep, not allowing for proper separation. 2. Incorrect Stationary Phase: The chosen column chemistry may not be suitable for the specific properties of this compound and its impurities. 3. Mobile Phase Composition: The organic solvent or ion-pairing reagent may not be providing the best selectivity. | 1. Shallow the Gradient: For peptides, shallower gradients are typically more effective. An increase of 1% organic solvent (Solvent B) per minute is a good starting point. 2. Screen Different Column Chemistries: If a standard C18 column does not provide adequate separation, try alternative phases like phenyl-hexyl. For cyclic peptides, nonporous silica particles can also offer high resolution. 3. Change the Organic Modifier: While acetonitrile is common, exploring other organic solvents might alter selectivity. 4. Adjust the Temperature: Operating at higher temperatures (e.g., 40-60 °C) can improve peak shape and resolution for some peptides. |
| I am experiencing low recovery of my peptide from the column. What could be the cause? | 1. Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase. 2. Peptide Precipitation: The peptide may be precipitating on the column, especially at the point of injection or as the organic concentration changes. 3. Poor Solubility: this compound's lipophilic nature might lead to solubility issues in the mobile phase. | 1. Check Sample Solubility: Ensure the peptide is fully dissolved in the injection solvent. 2. Increase Temperature: Raising the column temperature can sometimes improve recovery. 3. Use a Different Stationary Phase: A column with a different chemistry or a larger pore size might reduce irreversible binding. For larger molecules, a pore size of 160 Å or 300 Å may be beneficial. |
| My retention times are shifting between runs. What should I do? | 1. Column Equilibration: The column may not be properly equilibrated between injections. 2. Mobile Phase Instability: The mobile phase composition may be changing over time. 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times. 4. Column Degradation: The stationary phase may be degrading. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial gradient conditions before the next injection. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 4. Column Wash: Wash the column thoroughly after each run sequence. |
Frequently Asked Questions (FAQs)
1. What is a typical starting point for developing an HPLC purification method for this compound?
A common starting point for purifying this compound and its analogues is reversed-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase system consists of Solvent A: 0.1% TFA in water, and Solvent B: 0.1% TFA in acetonitrile. A shallow linear gradient, such as 5% to 60% of Solvent B over 20-45 minutes, is often a good initial condition.
2. What detection wavelength should I use for this compound?
For peptides, UV detection is typically performed at 210-220 nm to detect the peptide backbone. If aromatic residues are present in analogues, detection at 280 nm can also be utilized.
3. How does the cyclic and lipophilic nature of this compound affect its purification?
The cyclic structure of this compound can make it more rigid than linear peptides, which can influence its interaction with the stationary phase. Its lipophilic nature, due to the fatty acid tail, means it will be strongly retained on a reversed-phase column. This may require a higher percentage of organic solvent for elution and a shallower gradient to separate it from other hydrophobic impurities.
4. Can I use formic acid instead of TFA in the mobile phase?
Yes, 0.1% formic acid can be used as an alternative to TFA, especially if you are performing LC-MS analysis, as TFA can cause ion suppression. However, formic acid is a weaker ion-pairing reagent, which might result in broader peaks for some peptides.
5. What are some common impurities found after solid-phase peptide synthesis of this compound?
After solid-phase peptide synthesis (SPPS), crude peptide products can contain various impurities such as deletion peptides (missing one or more amino acids), truncated peptides, and peptides with incomplete deprotection of side chains.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of a crude or purified sample of this compound.
-
System Preparation:
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 130 Å, 2.1 x 150 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve the peptide sample in an appropriate solvent (e.g., 50% acetonitrile/water).
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Inject the sample.
-
Run the following gradient:
-
5% B for 2 min.
-
5% to 95% B over 15 min.
-
Hold at 95% B for 4 min.
-
Return to 5% B over 1 min and re-equilibrate.
-
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for purifying larger quantities of this compound.
-
System Preparation:
-
Column: Phenomenex Luna C18 (5 µm, 21.2 x 250 mm) or a similar preparative C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 10 mL/min (adjust based on column diameter).
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with Mobile Phase A).
-
Ensure the sample is fully dissolved and filtered before loading onto the column.
-
-
Chromatographic Run:
-
Equilibrate the column with the starting percentage of Mobile Phase B.
-
Inject the sample.
-
Develop a shallow gradient based on analytical runs. A typical starting point could be a 1% per minute increase in Mobile Phase B.
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of each fraction using the analytical HPLC protocol.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
Technical Support Center: Enhancing the In vivo Stability of Brevicidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Brevicidine and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo stability of these promising antimicrobial lipopeptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound and its derivatives in vivo?
A1: Like many peptide-based drugs, this compound and its derivatives are susceptible to enzymatic degradation by proteases present in plasma and tissues. The ester linkage in the macrocyclic core of natural this compound is also a point of hydrolytic instability.
Q2: What are the most common strategies to improve the in vivo stability of this compound derivatives?
A2: Several strategies can be employed to enhance the in vivo stability of this compound derivatives. These include:
-
Modification of the peptide backbone: Introducing non-natural D-amino acids or N-methylated amino acids can reduce susceptibility to protease cleavage.
-
Macrocyclization: While this compound is naturally cyclic, optimizing the ring size or replacing the ester bond with a more stable amide bond can improve hydrolytic stability.
-
N-terminal and C-terminal modifications: Acylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.
-
Linearization: In some cases, linear analogs with specific modifications have shown enhanced stability and retained antimicrobial activity.[1]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.
-
Lipidation: Optimizing the length and structure of the lipid tail can influence plasma protein binding and overall pharmacokinetic properties.
Q3: How does altering the lipid tail of this compound affect its stability and activity?
A3: The lipid tail of this compound is crucial for its interaction with the bacterial membrane. Modifying the length and branching of the fatty acid chain can impact its antimicrobial potency, spectrum of activity, and its pharmacokinetic profile. Shorter or linear fatty acids might alter the binding to serum albumin, which can, in turn, affect its half-life and distribution in vivo.
Q4: Can linear analogs of this compound be more stable than the cyclic parent compound?
A4: Yes, certain linear analogs of this compound have been shown to possess greater stability while retaining potent antimicrobial activity. For instance, a linear analog, designated as analog 22, demonstrated an excellent stability with a reported half-life of 40.98 hours.[1] This is often achieved by incorporating stabilizing modifications such as D-amino acids and optimizing the amino acid sequence.[1]
Troubleshooting Guides
Problem 1: Low recovery of this compound derivative from plasma samples during extraction.
| Probable Cause | Recommended Solution |
| Protein Binding: this compound derivatives, being lipopeptides, can bind extensively to plasma proteins like albumin. | Disrupt protein binding by adding denaturing agents such as 4% H3PO4, 5% NH4OH, Guanidine HCl, or Urea to the plasma sample before protein precipitation. A 1:1 precipitation with acetonitrile (B52724) can also be effective. |
| Non-Specific Binding (NSB): The peptide may adhere to the surfaces of collection tubes or pipette tips, especially if they are made of glass. | Use low-binding polypropylene (B1209903) or siliconized tubes and pipette tips for sample collection and processing. |
| Poor Solubility: The derivative may precipitate during the extraction process, especially after the addition of organic solvents. | To prevent precipitation, limit the organic solvent concentration to less than 75%. The use of modifiers like trifluoroacetic acid (TFA), formic acid (FA), or ammonium (B1175870) hydroxide (B78521) (NH4OH) at concentrations ranging from 1% to 10% can also improve solubility. |
| Incomplete Elution from SPE Cartridge: The lipopeptide may be irreversibly bound to the solid-phase extraction (SPE) material. | Optimize the SPE elution solvent. A higher percentage of organic solvent or the addition of an ion-pairing agent might be necessary for complete elution. Test different SPE sorbents (e.g., mixed-mode) that allow for efficient binding and elution. |
Problem 2: Inconsistent quantification of the this compound derivative in vivo using LC-MS.
| Probable Cause | Recommended Solution |
| Matrix Effects: Components in the plasma matrix can co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer. | Develop a more selective sample preparation method, such as a two-step extraction (e.g., protein precipitation followed by SPE). Utilize a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Peptide Degradation Post-Collection: The derivative may be degrading in the blood/plasma sample after collection and before analysis. | Collect blood samples in tubes containing protease inhibitors (e.g., aprotinin, EDTA). Process the samples on ice and store them at -80°C as soon as possible. |
| Suboptimal LC-MS/MS Parameters: Poor fragmentation or ionization can lead to low sensitivity and inconsistent results. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) and collision energy for the specific this compound derivative to achieve stable and abundant fragment ions for multiple reaction monitoring (MRM). |
| Carryover: The analyte from a high concentration sample may adsorb to the LC system and elute during subsequent runs, affecting the quantification of lower concentration samples. | Implement a rigorous needle and column wash protocol between samples. This may include strong organic solvents and/or a high pH wash solution. |
Quantitative Data on the Stability of this compound Derivatives
The following table summarizes available data on the in vitro stability of various this compound and related derivatives. This data can help researchers compare the relative stability of different modification strategies.
| Compound | Modification | Assay Conditions | Stability Metric | Reference |
| This compound | Natural cyclic lipopeptide | Serum incubation | - | [2] |
| Laterocidine | Natural cyclic lipopeptide | Serum incubation, 24h | 45% intact | [2] |
| Dap9-Lat | Laterocidine amide analog | Serum incubation, 24h | ~60% intact | |
| Analog 22 | Linear this compound analog | Not specified | t1/2 = 40.98 h |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of a this compound derivative in plasma.
1. Materials:
-
Test this compound derivative
-
Pooled plasma from the desired species (e.g., human, mouse, rat) stored at -80°C
-
Internal Standard (IS) - a structurally similar compound or a stable isotope-labeled version of the analyte
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Low-binding microcentrifuge tubes
-
Incubator/shaker at 37°C
2. Procedure:
-
Thaw the pooled plasma on ice.
-
Prepare a stock solution of the test compound and the IS in an appropriate solvent (e.g., DMSO).
-
Spike the test compound into the plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.
-
Immediately take a "time 0" aliquot and quench the reaction by adding 3 volumes of ice-cold ACN containing the IS.
-
Incubate the remaining plasma sample at 37°C with gentle shaking.
-
At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), collect aliquots and quench them as in step 4.
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of low-binding tubes for LC-MS/MS analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Calculate the half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Protocol 2: In Vivo Sample Collection and Preparation for Pharmacokinetic Analysis
This protocol describes the collection and preparation of plasma samples from mice for the analysis of a this compound derivative.
1. Materials:
-
Mice (e.g., C57BL/6)
-
This compound derivative formulated for in vivo administration (e.g., in saline with a co-solvent)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes containing an anticoagulant and protease inhibitors (e.g., K2EDTA-coated tubes with aprotinin)
-
Syringes and needles
-
Centrifuge
2. Procedure:
-
Administer the this compound derivative to the mice via the desired route (e.g., intravenous, intraperitoneal).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes post-dose), anesthetize the mice.
-
Collect blood samples via cardiac puncture or from the retro-orbital sinus into the prepared collection tubes.
-
Gently invert the tubes to mix the blood with the anticoagulant and protease inhibitors.
-
Keep the blood samples on ice until centrifugation.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Store the plasma samples at -80°C until analysis.
-
For analysis, thaw the plasma samples on ice and proceed with a protein precipitation and/or solid-phase extraction method as described in the troubleshooting guide, followed by LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound derivatives.
Caption: Proposed mechanism of action of this compound leading to bacterial cell death.
Caption: Relationship between stability-enhancing strategies and therapeutic efficacy.
References
- 1. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Solubility of Brevicidine for In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the antimicrobial peptide Brevicidine in their in vitro experiments. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for in vitro assays?
A1: this compound is a cyclic lipopeptide with potent antimicrobial activity, particularly against Gram-negative bacteria.[1][2] Its structure includes a hydrophobic lipid tail and a cyclic peptide core, which can lead to poor solubility in aqueous solutions and a tendency to aggregate.[1][3] Achieving a stable and monomeric solution is crucial for obtaining accurate and reproducible results in in vitro assays such as Minimum Inhibitory Concentration (MIC) testing and time-kill studies.
Q2: I am having trouble dissolving my lyophilized this compound powder in aqueous buffer. What is the recommended first step?
A2: For initial solubilization, it is advisable to first attempt to dissolve this compound in sterile, purified water. One study reports dissolving purified this compound in Milli-Q water to prepare a stock solution. If aqueous solubility is limited, using an organic co-solvent is the recommended next step. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for lipopeptides and has been successfully used to dissolve this compound for in vitro assays, such as biofilm eradication studies.
Q3: What are the best practices for preparing a this compound stock solution using an organic co-solvent like DMSO?
A3: To prepare a stock solution using DMSO, follow these steps:
-
Bring the lyophilized this compound vial to room temperature before opening to minimize moisture condensation.
-
Add a small amount of pure DMSO to the vial to achieve a high-concentration stock (e.g., 10-20 mg/mL).
-
Vortex the solution thoroughly to ensure the peptide is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat to prevent degradation.
-
For use in aqueous-based in vitro assays, the DMSO stock solution should be serially diluted in the desired assay buffer. It is critical to add the DMSO stock to the buffer in a stepwise manner while vortexing to prevent precipitation.
-
The final concentration of DMSO in the assay should be kept to a minimum, typically below 1% (v/v), to avoid solvent-induced artifacts or toxicity to the test organisms.[1]
Q4: My this compound solution appears cloudy or forms a precipitate after dilution in my assay medium. What could be the cause and how can I troubleshoot this?
A4: Cloudiness or precipitation indicates that this compound is aggregating or has exceeded its solubility limit in the final buffer. Here are some troubleshooting steps:
-
Reduce the Final Concentration: Your target concentration may be too high for the chosen buffer system. Try working with a lower final concentration of this compound.
-
Incorporate a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%), can help to prevent peptide aggregation. However, ensure the surfactant is compatible with your specific assay and does not interfere with the results.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
Q5: Are there any alternative solvents to DMSO for dissolving this compound?
A5: While DMSO is the most commonly cited organic solvent for lipopeptides, other options can be considered if DMSO is incompatible with your experimental setup. These include:
-
Ethanol or Methanol: These polar organic solvents can be effective for initial solubilization. As with DMSO, the final concentration in the assay should be minimized.
-
Acetonitrile: This is another organic solvent that can be used, particularly for analytical techniques like HPLC.
-
Dilute Acidic or Basic Solutions: For peptides with a net positive or negative charge, respectively, using a dilute acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% ammonium (B1175870) hydroxide) for initial solubilization before dilution into the final buffer can be effective. Given this compound's cationic nature, a dilute acidic solution may be beneficial.
Data Presentation: this compound Solubility
Specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, based on its chemical nature as a lipopeptide and information from related studies, the following table provides a qualitative summary of recommended solvents and practices.
| Solvent/Condition | Solubility Profile & Recommendations |
| Water (Purified, e.g., Milli-Q) | Reported to be used for stock solution preparation, suggesting at least moderate solubility. This should be the first solvent to be tested. |
| Phosphate-Buffered Saline (PBS) | Solubility may be limited due to the hydrophobic nature of the lipid tail. Precipitation may occur at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended. Excellent for preparing high-concentration stock solutions. The final concentration in assays should be kept low (<1%). |
| Ethanol/Methanol | Good alternative organic co-solvents for initial solubilization. Final concentration in the assay should be minimized. |
| Acetonitrile | Suitable for analytical purposes and as a co-solvent. |
| Dilute Acetic Acid (e.g., 0.1%) | May improve the solubility of the positively charged this compound. Should be neutralized by the final buffer. |
| Sonication/Gentle Warming | Can be used to aid the dissolution process in any of the above solvents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the lyophilized this compound vial to reach room temperature. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Dissolution: Add the required volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortexing: Vortex the vial for 2-3 minutes until the peptide is completely dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB) and incubate overnight at the optimal temperature. The following day, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the this compound stock solution in the assay medium in a 96-well polypropylene (B1209903) microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Time-Kill Assay
-
Preparation: Prepare a logarithmic-phase bacterial culture and adjust the concentration to approximately 1 x 10^6 CFU/mL in fresh broth.
-
Assay Setup: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes containing the bacterial suspension. Include a growth control without the peptide.
-
Incubation and Sampling: Incubate the tubes at the optimal temperature with shaking. At specific time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto agar (B569324) plates.
-
Incubation and Colony Counting: Incubate the agar plates overnight and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control.
Visualizations
Caption: A workflow for the solubilization of this compound.
Caption: The proposed mechanism of action for this compound.[1][4]
References
- 1. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics this compound and laterocidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Data_Sheet_1_BrevicidineB, a New Member of the this compound Family, Displays an Extended Target Specificity.DOC - Frontiers - Figshare [frontiersin.figshare.com]
Technical Support Center: Preventing Aggregation of Brevicidine in Aqueous Solutions
Welcome to the technical support center for Brevicidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a cyclic lipopeptide with potent antimicrobial activity, particularly against Gram-negative bacteria.[1][2][3] Like many peptides, especially those with lipophilic moieties, this compound has a tendency to self-associate and form aggregates in aqueous solutions.[4] This aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an immunogenic response.[5] Therefore, controlling aggregation is critical for reliable experimental results and for the development of this compound as a therapeutic agent.
Q2: What are the primary drivers of this compound aggregation?
The aggregation of this compound is likely driven by a combination of factors inherent to its structure as a lipopeptide:
-
Hydrophobic Interactions: The lipid tail of this compound can interact with the hydrophobic regions of other this compound molecules to minimize contact with water, leading to aggregation.
-
Electrostatic Interactions: this compound possesses several positively charged ornithine residues.[6][7] The net charge of the peptide is influenced by the pH of the solution. At a pH near its isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[5][8]
-
Environmental Factors: Temperature, ionic strength, peptide concentration, and mechanical stress (e.g., agitation) can all influence the stability of this compound and promote aggregation.[8]
Q3: How can I visually detect if my this compound solution has aggregated?
The simplest method is a visual inspection of your solution. Look for the following signs:
-
Cloudiness or Turbidity: A clear solution becoming hazy or opaque is a strong indicator of aggregation.
-
Precipitation: Visible particles, sediment, or flakes in the solution indicate significant aggregation and precipitation.
For more sensitive and quantitative detection, analytical techniques such as Dynamic Light Scattering (DLS), Size-Exclusion Chromatography (SEC-HPLC), and Thioflavin T (ThT) assays are recommended.
Q4: What is the optimal pH for solubilizing and storing this compound to minimize aggregation?
Q5: Can I use organic solvents to aid in the dissolution of this compound?
For highly hydrophobic peptides, a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the lyophilized peptide.[8] The aqueous buffer can then be slowly added to the peptide-DMSO solution while vortexing to reach the desired final concentration. However, be aware that the final concentration of the organic solvent should be kept to a minimum as it may interfere with downstream biological assays.
Troubleshooting Guides
Issue 1: this compound powder is difficult to dissolve in aqueous buffer.
Cause: The hydrophobic nature of the lipid tail can hinder dissolution in aqueous solutions. The pH of the buffer may also be close to the isoelectric point of this compound.
Solution Workflow:
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | BrevicidineB, a New Member of the this compound Family, Displays an Extended Target Specificity [frontiersin.org]
- 3. BrevicidineB, a New Member of the this compound Family, Displays an Extended Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregational behavior of aqueous dispersions of the antifungal lipopeptide iturin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Brevicidine MIC Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable Minimum Inhibitory Concentration (MIC) results for the antimicrobial lipopeptide, brevicidine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how might it affect MIC testing?
A1: this compound is a cyclic lipopeptide that exhibits potent bactericidal activity primarily against Gram-negative bacteria. Its mechanism involves a multi-step process that can influence in vitro testing:
-
Outer Membrane Interaction: this compound initially interacts with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.
-
Inner Membrane Targeting: It then targets and binds to phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner membrane.[1][2][3][4]
-
Proton Motive Force Disruption: This binding dissipates the proton motive force across the bacterial inner membrane.
-
Metabolic Perturbation: The disruption of the proton motive force leads to a cascade of metabolic failures, including inhibition of ATP synthesis, inhibition of NADH dehydrogenation, and accumulation of reactive oxygen species (ROS), ultimately leading to cell death.[1]
This multi-target mechanism, particularly its interaction with membrane components, means that factors affecting membrane physiology or the availability of this compound to interact with these targets can influence MIC results.
Q2: Which MIC testing method is recommended for this compound?
A2: The recommended method is the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07. However, due to this compound's nature as a cationic antimicrobial peptide, specific modifications are crucial for consistent results. These modifications are detailed in the Experimental Protocols section below.
Q3: Why are my this compound MIC values inconsistent between experiments?
A3: High variability in MIC values for antimicrobial peptides like this compound is a common issue. Key factors include:
-
Adsorption to Labware: Cationic peptides can adhere to the negatively charged surfaces of standard polystyrene microtiter plates, reducing the effective concentration in the medium and leading to artificially high MICs.
-
Inoculum Variability: The density of the bacterial inoculum must be strictly standardized. A higher inoculum can lead to higher MIC values.
-
Media Composition: Components in the growth media can interact with this compound, affecting its activity.
-
Peptide Aggregation: Lipopeptides can self-aggregate, especially at higher concentrations, which may reduce their antimicrobial efficacy.
Q4: Can I use standard polystyrene microtiter plates for this compound MIC assays?
A4: It is strongly recommended to use polypropylene (B1209903) plates. Polystyrene plates have a negatively charged surface that can bind cationic peptides like this compound, leading to a significant loss of the compound from the solution and resulting in erroneously high and variable MIC values.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected MIC values or no activity | 1. Adsorption to Labware: this compound is binding to the surface of polystyrene plates. 2. Peptide Aggregation: The lipopeptide is forming aggregates, reducing its effective concentration. 3. High Inoculum Density: The bacterial concentration is too high. 4. Media Interference: Components in the media are inhibiting this compound's activity. | 1. Use low-binding polypropylene microtiter plates. 2. Prepare stock solutions in a suitable solvent (e.g., dilute acetic acid or DMSO) and ensure thorough mixing upon dilution into the assay medium. 3. Strictly adhere to the inoculum preparation protocol to achieve a final concentration of approximately 5 x 10^5 CFU/mL. 4. Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI. Be consistent with the media source and preparation. |
| High variability in MIC values between replicates or experiments | 1. Inconsistent Inoculum: Variation in the starting bacterial concentration. 2. Pipetting Errors: Inaccurate serial dilutions. 3. Inconsistent Incubation: Fluctuations in temperature or incubation time. 4. Edge Effects: Evaporation from the outer wells of the microtiter plate. | 1. Standardize inoculum preparation using a McFarland standard and verify by colony counts. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Use a calibrated incubator and a consistent incubation period (typically 18-24 hours). 4. Avoid using the outermost wells of the plate for the assay or fill them with sterile media to maintain humidity. |
| "Skipped" wells (growth at a higher concentration, but no growth at a lower one) | 1. Contamination: A single well may be contaminated. 2. Pipetting Error: An error during the serial dilution or inoculation. 3. Peptide Precipitation: The peptide may be precipitating at higher concentrations. | 1. Ensure aseptic technique throughout the procedure. 2. Carefully review and practice the dilution and inoculation technique. 3. Visually inspect the wells for any signs of precipitation. If observed, consider optimizing the solvent for the stock solution. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Gram-Negative Bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Escherichia coli | CVCC3749 | 1.52 | 1 | |
| Escherichia coli | B2a | 1.52 | 1 | |
| Escherichia coli | 16QDa | 1.52 | 1 | |
| Escherichia coli | EPZC17-45b | 3.04 | 2 | |
| Klebsiella pneumoniae | ATCC 13883 | 2 | 1.3 | |
| Acinetobacter baumannii | ATCC 19606 | 4 | 2.6 | |
| Pseudomonas aeruginosa | PAO1 | 4 | 2.6 | |
| Enterobacter cloacae | ATCC 13047 | 2 | 1.3 |
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M07 standard with modifications for cationic antimicrobial peptides.
1. Materials:
-
This compound
-
Test organism
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile 96-well polypropylene microtiter plates (U-bottom)
-
Calibrated pipettes and sterile tips
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with 0.01% acetic acid) at a concentration 10-fold higher than the highest concentration to be tested.
-
Perform serial two-fold dilutions of the this compound stock solution in sterile 0.01% acetic acid with 0.2% BSA to create a range of concentrations.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
4. Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well polypropylene plate.
-
Add 50 µL of the appropriate this compound dilution to the corresponding wells, resulting in a 1:2 dilution of the this compound.
-
The final volume in the test wells will be 100 µL before adding the inoculum.
-
Include a growth control well (MHB + inoculum, no this compound) and a sterility control well (MHB only).
5. Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.
6. Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
7. MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Mandatory Visualization
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Caption: Experimental workflow for this compound MIC testing.
References
Technical Support Center: Large-Scale Fermentation of Brevicidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the large-scale fermentation of Brevicidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production important?
A1: this compound is a potent lipopeptide antibiotic with significant activity against Gram-negative bacteria, including multi-drug resistant strains. Its large-scale production is crucial for further preclinical and clinical development to address the growing threat of antibiotic resistance.
Q2: What are the major challenges in the large-scale fermentation of this compound?
A2: The primary challenges include low fermentation yields, difficulties in scaling up from laboratory to industrial production, ensuring process consistency, and complex downstream purification.[1][2][3] Maintaining optimal and homogenous culture conditions in large bioreactors is critical to overcome these hurdles.[1][2][3][4]
Q3: What microorganisms are used for this compound production?
A3: this compound is produced by strains of Brevibacillus laterosporus.[5][6][7] Optimizing the fermentation process for this specific microorganism is key to maximizing yield.
Q4: What are the typical downstream processing steps for this compound purification?
A4: Common downstream processing for lipopeptides like this compound involves initial recovery from the fermentation broth, often by acid precipitation, followed by a series of purification steps.[8] These can include solvent extraction, adsorption chromatography, and membrane filtration to achieve the desired purity.[8]
Q5: How can I improve the yield of this compound in my fermentation process?
A5: Yield improvement can be achieved through a multi-faceted approach including optimization of the fermentation medium, fine-tuning of process parameters (pH, temperature, dissolved oxygen), and strain improvement of the producing microorganism.[5][6][9] Fed-batch strategies can also be employed to maintain optimal nutrient levels and prolong the production phase.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Biomass Growth | - Suboptimal medium composition (e.g., nutrient limitation).- Inadequate aeration or agitation.- Incorrect temperature or pH. | - Optimize media components (carbon, nitrogen, trace elements).- Increase agitation and/or aeration rate to improve oxygen transfer.- Verify and calibrate temperature and pH probes. |
| Low this compound Titer | - Non-optimal fermentation parameters for secondary metabolite production.- Catabolite repression by rapidly consumed carbon sources.- Feedback inhibition by the product.- Strain degradation over successive generations. | - Conduct design of experiments (DoE) to identify optimal production parameters.- Implement a fed-batch strategy with controlled feeding of the carbon source.- Investigate in-situ product removal techniques.- Re-evaluate and optimize the seed train protocol. |
| Foaming | - High protein content in the medium.- High agitation and aeration rates. | - Add an appropriate antifoaming agent (e.g., silicone-based).- Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
| Contamination | - Incomplete sterilization of the fermenter or media.- Compromised seals or connections.- Contaminated inoculum. | - Validate sterilization protocols (autoclaving, steam-in-place).- Perform regular integrity testing of the bioreactor system.- Implement strict aseptic techniques during inoculation and sampling. |
| Poor Recovery during Downstream Processing | - Inefficient precipitation or extraction methods.- Degradation of this compound during purification.- Suboptimal chromatography conditions. | - Optimize the pH and temperature for acid precipitation.- Screen different solvents for extraction efficiency.- Optimize chromatography parameters (resin type, mobile phase, gradient).- Work at lower temperatures to minimize degradation. |
Quantitative Data Summary
The following tables provide representative data for the fermentation of lipopeptides similar to this compound, based on literature for Brevibacillus and related species. These values should serve as a starting point for optimization studies.
Table 1: Representative Fermentation Medium Composition
| Component | Concentration (g/L) | Role |
| Glucose | 15 - 20 | Carbon Source |
| Peptone | 5 - 10 | Nitrogen Source |
| Yeast Extract | 5 - 10 | Nitrogen and Vitamin Source |
| KH₂PO₄ | 1 - 2 | Phosphorus Source |
| MgSO₄·7H₂O | 0.5 - 1.0 | Trace Element |
| CaCl₂ | 0.1 - 0.5 | Trace Element |
Note: The optimal concentrations may vary depending on the specific strain and process.
Table 2: Typical Fermentation Process Parameters
| Parameter | Range | Rationale |
| Temperature | 30 - 37 °C | Optimal for Brevibacillus growth and production.[5][6][9] |
| pH | 6.5 - 7.5 | Maintained to support enzymatic activity and cell viability.[5][6][9] |
| Agitation | 200 - 400 rpm | Ensures proper mixing and oxygen dispersion.[9] |
| Dissolved Oxygen (DO) | 20 - 40% | Critical for aerobic respiration and product synthesis. |
| Fermentation Time | 48 - 96 hours | Duration to reach maximum product concentration.[7] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Inoculation: Aseptically transfer a cryopreserved vial of Brevibacillus laterosporus to 50 mL of seed culture medium in a 250 mL baffled flask.
-
Incubation: Incubate the flask at 32°C with shaking at 250 rpm for 18-24 hours, or until the culture reaches the late exponential growth phase.
-
Scale-Up: Use the seed culture to inoculate a larger seed fermenter at a 5-10% (v/v) ratio.
Protocol 2: Large-Scale Fermentation
-
Sterilization: Sterilize the production fermenter containing the optimized fermentation medium in-situ.
-
Inoculation: Aseptically transfer the seed culture from the seed fermenter to the production fermenter.
-
Process Control: Maintain the fermentation parameters (temperature, pH, DO, agitation) at their setpoints. Monitor key metabolites and cell density throughout the fermentation.
-
Fed-Batch (if applicable): Initiate the feeding of a concentrated nutrient solution (e.g., glucose) after the initial carbon source is depleted to sustain the production phase.
-
Harvesting: Terminate the fermentation when the this compound concentration reaches its peak and harvest the broth for downstream processing.
Protocol 3: this compound Purification
-
Cell Removal: Centrifuge the fermentation broth to separate the cells from the supernatant containing this compound.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 with concentrated HCl and incubate at 4°C overnight to precipitate the crude this compound.
-
Extraction: Centrifuge to collect the precipitate and re-dissolve it in a suitable organic solvent (e.g., methanol).
-
Chromatography: Further purify the extracted this compound using a combination of chromatographic techniques, such as silica (B1680970) gel chromatography followed by reverse-phase HPLC.
-
Final Product: Collect and pool the pure fractions and lyophilize to obtain the final this compound powder.
Visualizations
Caption: Figure 1: this compound Fermentation Workflow
Caption: Figure 2: Troubleshooting Low this compound Titer
References
- 1. From fermentation to industrial production | BRAIN Biotech [brain-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the production and synergistic antibacterial activity of bacteriocin-like substance from Brevibacillus laterosporus SA-14 (TISTR 2453) for enhanced wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globethesis.com [globethesis.com]
Technical Support Center: Optimization of Cleavage and Deprotection in Brevicidine Synthesis
Welcome to the Technical Support Center for the synthesis of Brevicidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical cleavage and deprotection steps. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge during the deprotection of the linear precursor of this compound?
A1: A major challenge is the risk of an O→N acyl shift, particularly during the removal of the Fmoc protecting group from the threonine residue involved in the ester linkage. This side reaction can lead to the formation of a stable cyclic imide and subsequent failure to achieve the desired macrocycle. To mitigate this, an on-resin cyclization strategy is often employed early in the synthesis.[1][2] Less aggressive Fmoc deprotection conditions, such as using 10% piperidine (B6355638) in DMF, can also be beneficial.[1]
Q2: What is the recommended cleavage cocktail for releasing this compound from the resin?
A2: A commonly used and effective cleavage cocktail for this compound, synthesized on a 2-chlorotrityl chloride (CTC) resin, is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[3] TIS and water act as scavengers to trap reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues.
Q3: How can I improve the yield of the final cleaved this compound product?
A3: The overall yield of this compound synthesis is influenced by multiple factors. A reported overall yield for a successful solid-phase synthesis was 9% over 28 steps.[1] To optimize the final cleavage step, ensure the peptide resin is thoroughly washed and dried before adding the cleavage cocktail to prevent side reactions. Use fresh, high-quality reagents for the cleavage cocktail. The duration of the cleavage reaction is also critical; prolonged exposure to strong acid can lead to peptide degradation. A typical cleavage time is 2-3 hours at room temperature.
Q4: What are the best practices for precipitating and isolating the cleaved this compound?
A4: After cleavage, the peptide is typically precipitated from the TFA solution using a large excess (typically 10-fold) of cold diethyl ether. The resulting precipitate is then collected by centrifugation, and the peptide pellet is washed multiple times with cold diethyl ether to remove residual TFA and scavengers. It is crucial to work with cold ether and minimize the exposure of the peptide to air to reduce oxidation.
Troubleshooting Guide
| Issue | Potential Root Cause(s) | Recommended Solution(s) |
| Low or No Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Peptide is insoluble in the cleavage cocktail. 3. Suboptimal cleavage cocktail composition. | 1. Extend the cleavage reaction time (e.g., from 2 hours to 3-4 hours) and re-cleave the resin with a fresh cocktail. 2. Analyze a small aliquot of the resin post-cleavage to confirm the peptide has been released. 3. Ensure the correct ratio of TFA and scavengers is used. For hydrophobic peptides, alternative precipitation solvents may be needed. |
| Presence of Unexpected Peaks in HPLC of Crude Product | 1. Incomplete removal of side-chain protecting groups. 2. Side reactions during cleavage (e.g., alkylation of tryptophan, oxidation of methionine). 3. Aspartimide formation. | 1. Increase the cleavage time or the concentration of scavengers. A two-step cleavage protocol may be beneficial. 2. Ensure an adequate amount of scavengers (TIS, water) is present in the cleavage cocktail. For peptides containing cysteine or methionine, consider adding 1,2-ethanedithiol (B43112) (EDT). 3. Use protecting groups for Asp that are less prone to this side reaction or modify deprotection conditions during synthesis. |
| Peptide Fails to Precipitate in Diethyl Ether | 1. The peptide is highly hydrophobic and soluble in ether. 2. Insufficient volume of ether was used. 3. The concentration of the peptide in the TFA solution is too low. | 1. Try alternative precipitation solvents such as a mixture of methyl-tert-butyl ether (MTBE) and petroleum ether. 2. Use at least a 10-fold excess of cold ether. 3. Concentrate the TFA filtrate under a stream of nitrogen before adding to cold ether. |
| Difficulty in Purifying the Final Product | 1. The crude peptide is of low purity due to issues in synthesis or cleavage. 2. The peptide has poor solubility in the HPLC mobile phase. 3. The peptide aggregates on the HPLC column. | 1. Optimize the synthesis and cleavage steps to improve the quality of the crude product. 2. Test different solvent systems for purification. Adding a small amount of formic acid or TFA to the mobile phase can improve solubility and peak shape. 3. For hydrophobic peptides, using a different stationary phase or modifying the gradient may be necessary. |
Quantitative Data Presentation
Table 1: Recommended Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v/v) | Target Residues & Conditions | Reference |
| Standard (this compound) | TFA / TIS / H₂O (95:2.5:2.5) | General-purpose for peptides with Arg(Pbf), Trp(Boc), Tyr(tBu). | |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides containing multiple Arg, Trp, Cys, and Met residues. | |
| TFA / H₂O | TFA / H₂O (95:5) | For peptides without sensitive residues like Trp, Met, or Cys. | |
| TFA / EDT / TIS / H₂O | TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | For peptides containing Trp and Arg(Pmc/Pbf). |
Table 2: Reported Yields for this compound Synthesis
| Synthetic Strategy | Resin | Overall Yield | Number of Steps | Reference |
| On-resin cyclization | 2-Chlorotrityl chloride resin | 9% | 28 | |
| On-resin cyclization | Rink amide resin | 2% | 29 |
Experimental Protocols
Protocol 1: Global Deprotection and Cleavage of this compound from 2-Chlorotrityl Resin
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 volume ratio. Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Peptide Precipitation: In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether. Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual TFA and scavengers. After each wash, centrifuge and decant the ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by RP-HPLC.
Protocol 2: Purification of Crude this compound by RP-HPLC
Equipment and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude this compound peptide
Procedure:
-
Sample Preparation: Dissolve the crude this compound pellet in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile. Filter the sample to remove any particulates.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Injection and Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 65% Solvent B over 40 minutes.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified this compound product.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for low cleavage yield in this compound synthesis.
References
Enhancing the potency of Brevicidine through lipid tail modification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on enhancing the potency of the antimicrobial lipopeptide, brevicidine, through lipid tail modification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cyclic lipopeptide that exhibits potent and selective antimicrobial activity against Gram-negative bacteria.[1][2] Its mechanism of action involves a multi-step process that ultimately leads to bacterial cell death:
-
Outer Membrane Interaction: this compound initially interacts with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[2][3]
-
Inner Membrane Targeting: It then targets phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner membrane.[2]
-
Proton Motive Force Dissipation: This interaction disrupts the proton motive force (PMF) across the bacterial inner membrane.
-
Metabolic Perturbation: The dissipation of the PMF leads to a cascade of metabolic disruptions, including:
-
Inhibition of ATP synthesis.
-
Inhibition of NADH dehydrogenation.
-
Accumulation of reactive oxygen species (ROS).
-
Inhibition of protein synthesis, specifically affecting oxidative phosphorylation, ribosome synthesis, and aminoacyl-tRNA biosynthesis pathways.
-
Q2: How does modifying the lipid tail of this compound affect its potency?
The lipid tail of this compound plays a crucial role in its antimicrobial activity. Altering the length and structure of this lipid tail can significantly impact its potency. Studies have shown that replacing the native chiral 4-methylhexanoyl tail with linear, achiral fatty acids can maintain or even enhance antimicrobial activity. The optimal lipid chain length is a key determinant of potency. For instance, analogues with decanoyl (C10) tails have demonstrated strong activity against colistin-resistant E. coli. However, both very short (C2) and very long (C16) lipid tails can lead to a complete loss of antimicrobial activity.
Q3: What are the key challenges in synthesizing lipid-modified this compound analogues?
Researchers may encounter several challenges during the solid-phase peptide synthesis (SPPS) of lipidated this compound analogues:
-
Low Peptide Yield: This can result from incomplete coupling reactions, especially with bulky amino acids, or aggregation of the growing peptide chain on the resin.
-
Poor Purity of Crude Peptide: Side reactions during synthesis can lead to impurities.
-
Peptide Aggregation: The hydrophobic nature of the lipid tail and certain amino acid sequences can cause the peptide to aggregate, making it difficult to purify and handle.
-
Solubility Issues: Lipid-modified peptides can be challenging to dissolve in aqueous buffers, which is necessary for biological assays.
Q4: How can I troubleshoot variability in Minimum Inhibitory Concentration (MIC) assays for this compound analogues?
High variability in MIC values is a common issue in antimicrobial peptide testing. Key factors to consider for troubleshooting include:
-
Peptide Quality: Ensure the peptide has the correct sequence and high purity, as confirmed by mass spectrometry and HPLC.
-
Peptide Solubility and Aggregation: Confirm that the peptide is fully dissolved in the assay medium. Aggregation can reduce the effective concentration of the peptide.
-
Inoculum Density: The concentration of bacteria used in the assay can significantly affect the MIC. Standardize the inoculum to approximately 5 x 10^5 CFU/mL.
-
Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain components that interfere with the activity of cationic peptides. Using cation-adjusted MHB is recommended.
-
Plate Binding: Cationic peptides can bind to the surface of standard polystyrene microtiter plates, leading to artificially high MICs. Use low-binding polypropylene (B1209903) plates to minimize this effect.
Troubleshooting Guides
Guide 1: Low Yield or Purity in Solid-Phase Peptide Synthesis (SPPS)
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling reactions during SPPS. | Increase the concentration of amino acids and coupling reagents. Perform double coupling for difficult residues. |
| Steric hindrance from bulky amino acids. | Use specialized coupling reagents designed to overcome steric hindrance. | |
| Aggregation of the peptide chain on the resin. | Use a more suitable solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF) to improve solvation. | |
| Poor Purity of Crude Peptide | Side reactions during synthesis. | Optimize reaction times and temperatures. Use high-quality reagents. |
| Incomplete deprotection of amino acid side chains. | Ensure complete removal of protecting groups by extending deprotection times or using stronger reagents if necessary. | |
| Difficulty in Purifying Lipidated Peptide | Aggregation of the peptide. | Use a purification buffer containing a low concentration of organic solvent (e.g., acetonitrile) or a chaotropic agent to disrupt aggregates. |
Guide 2: Inconsistent MIC Assay Results
| Problem | Potential Cause | Recommended Solution |
| High MIC values compared to literature | Peptide has degraded over time. | Verify peptide integrity and concentration using mass spectrometry and HPLC. Store peptides lyophilized at -20°C or -80°C. |
| Peptide is binding to the assay plate. | Use polypropylene 96-well plates instead of polystyrene plates. | |
| Interference from media components. | Use cation-adjusted Mueller-Hinton Broth (MHB). | |
| High variability between replicate wells or experiments | Inconsistent bacterial inoculum size. | Carefully standardize the bacterial inoculum to ~5 x 10^5 CFU/mL for each experiment. |
| Peptide aggregation in the assay medium. | Prepare fresh peptide stock solutions and ensure complete dissolution before adding to the assay plate. Sonication may help dissolve aggregates. | |
| Subjectivity in visual determination of growth inhibition. | Use a plate reader to measure optical density at 600 nm for a more quantitative assessment of bacterial growth. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogues with Modified Lipid Tails against various bacterial strains.
| Analogue | Lipid Tail | E. coli (μg/mL) | K. pneumoniae (μg/mL) | A. baumannii (μg/mL) | P. aeruginosa (μg/mL) | S. aureus (μg/mL) |
| H-Brev (9) | Unacylated | >32 | >32 | >32 | >32 | >32 |
| C2-Brev (10) | Acetyl (C2) | >32 | >32 | >32 | >32 | >32 |
| C4-Brev (11) | Butyryl (C4) | 16 | 16 | 16 | 32 | >32 |
| C6-Brev (12) | Hexanoyl (C6) | 4 | 4 | 4 | 8 | >32 |
| C8-Brev (13) | Octanoyl (C8) | 2 | 2 | 2 | 4 | >32 |
| C10-Brev (14) | Decanoyl (C10) | 2 | 2 | 2 | 4 | >32 |
| C12-Brev (15) | Dodecanoyl (C12) | 4 | 4 | 4 | 8 | >32 |
| C14-Brev (16) | Tetradecanoyl (C14) | 8 | 8 | 8 | 16 | >32 |
| C16-Brev (17) | Hexadecanoyl (C16) | >32 | >32 | >32 | >32 | >32 |
Data synthesized from a study on N-terminal analogues of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Lipid-Modified this compound Analogues
This protocol describes a general method for the on-resin synthesis of this compound analogues with varying lipid tails.
Materials:
-
Fmoc-protected amino acids
-
2-chlorotrityl chloride (CTC) resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine (B6355638) in DMF (20%)
-
Fatty acids (for lipid tail modification)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Loading: Load the first Fmoc-protected amino acid onto the CTC resin.
-
Fmoc Deprotection: Swell the resin in DMF and then treat with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for the recommended time.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Lipid Tail Coupling: After coupling the final amino acid, couple the desired fatty acid to the N-terminus of the peptide.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a dry powder.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound analogues against a target bacterial strain.
Materials:
-
Lyophilized this compound analogue
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
Serial Dilutions: Perform two-fold serial dilutions of the peptide stock solution in MHB directly in the 96-well polypropylene plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for synthesis and potency testing.
Caption: Relationship between lipid tail length and potency.
References
Validation & Comparative
Brevicidine versus polymyxin B: a comparative analysis of efficacy
Brevicidine vs. Polymyxin (B74138) B: A Comparative Efficacy Analysis
In the ongoing battle against antimicrobial resistance, the re-evaluation of existing antibiotics and the discovery of new ones are paramount. Polymyxin B, a decades-old antibiotic, serves as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria. However, its significant toxicity and emerging resistance necessitate the search for safer and more effective alternatives. This compound, a more recently discovered cyclic lipopeptide, presents a promising alternative with potent activity against these challenging pathogens. This guide provides an objective comparison of the efficacy, mechanism of action, and safety profiles of this compound and polymyxin B, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
While both this compound and polymyxin B target the bacterial cell envelope, their precise mechanisms of action diverge significantly, impacting their specificity and bactericidal activity.
Polymyxin B: The Membrane Disruptor
Polymyxin B employs a direct, detergent-like mechanism.[1] It initiates an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][3] This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS structure, leading to a localized disruption of the outer membrane.[2][3] The hydrophobic fatty acid tail of polymyxin B then penetrates the destabilized membrane, further increasing its permeability. This cascade results in the leakage of intracellular contents, culminating in rapid cell death. Additionally, polymyxin B can inhibit essential respiratory enzymes like type II NADH-quinone oxidoreductases.
This compound: The Metabolic Saboteur
This compound's mechanism is more intricate. While it also interacts with LPS, its primary targets include phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in the inner bacterial membrane. Instead of causing immediate, gross membrane lysis at standard concentrations, this compound's main strategy against Gram-negative bacteria is to dissipate the proton motive force (PMF). This disruption of the cell's energy potential triggers a cascade of metabolic failures, including the inhibition of ATP synthesis, interference with NADH dehydrogenation, and the accumulation of damaging reactive oxygen species (ROS). Furthermore, this compound has been shown to inhibit protein synthesis. This multi-pronged metabolic attack leads to bactericidal effects. At higher concentrations (≥4x MIC), this compound can also cause direct membrane disruption.
In Vitro Efficacy: A Head-to-Head Comparison
The antimicrobial spectrum and potency, often measured by the Minimum Inhibitory Concentration (MIC), are critical indicators of an antibiotic's efficacy.
Antimicrobial Spectrum
-
Polymyxin B: Exhibits a narrow spectrum of activity, primarily targeting Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. It has no clinically relevant activity against Gram-positive bacteria or anaerobes.
-
This compound: Shows potent and selective activity against a range of Gram-negative pathogens, including those listed as "critical" by the WHO, such as Enterobacter cloacae, Escherichia coli, P. aeruginosa, K. pneumoniae, and A. baumannii. Notably, it retains activity against polymyxin-resistant strains. Like polymyxin B, it lacks activity against Gram-positive bacteria.
-
This compound B: A variant of this compound with a single amino acid substitution, it displays a broadened antimicrobial spectrum. It maintains strong activity against Gram-negative pathogens while also gaining bactericidal activity against Gram-positive organisms like Staphylococcus aureus and Enterococcus species.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes representative MIC values found in the literature.
| Organism | Polymyxin B (mg/L) | This compound (mg/L) | This compound B (mg/L) |
| Gram-Negative | |||
| E. coli | ~2 | 0.8 - 3.0 | 2 - 4 |
| A. baumannii | Susceptible | 0.8 - 3.0 | 2 - 4 |
| P. aeruginosa | Susceptible | 0.8 - 3.0 | 2 - 4 |
| K. pneumoniae | Susceptible | 0.8 - 3.0 | 2 - 4 |
| E. cloacae | Resistance observed | 0.8 - 3.0 | 2 - 4 |
| Gram-Positive | |||
| S. aureus | Insufficient Activity | No Activity | 2 - 8 |
| Enterococcus sp. | Insufficient Activity | No Activity | 2 - 8 |
In Vivo Efficacy in Animal Models
Translating in vitro results to in vivo effectiveness is a critical step in drug development.
-
Polymyxin B: Is frequently used as a reference antibiotic in animal infection models. It has demonstrated efficacy in murine models against A. baumannii, even against some strains classified as resistant by standard in vitro tests. Combination therapies, such as with rifampin, have also shown success in mouse pneumonia models.
-
This compound: Has demonstrated good therapeutic effects in a mouse peritonitis-sepsis model. A synthetic analogue of a related compound, laterocidine, showed a dose-dependent reduction in bacterial load in a neutropenic mouse thigh infection model, with a 40 mg/kg dose achieving a comparable effect to a 20 mg/kg dose of polymyxin B against E. coli. Furthermore, this compound in combination with erythromycin (B1671065) showed potent synergistic effects in treating A. baumannii in a mouse sepsis model.
Safety and Toxicity Profile
An antibiotic's clinical utility is heavily dependent on its safety profile. This is a key area where this compound shows a significant advantage over polymyxin B.
| Parameter | Polymyxin B | This compound / this compound B |
| Nephrotoxicity | Significant dose-limiting toxicity | Not reported as a major concern |
| Neurotoxicity | Known adverse effect | Not reported as a major concern |
| Hemolytic Activity | Not a primary concern | Low; no activity at 64 mg/L |
| Cytotoxicity (HepG2 cells) | Not a primary concern | Low; no cytotoxicity at 64 mg/L |
This compound and its analogues have consistently demonstrated low hemolytic activity and low cytotoxicity against mammalian cell lines at concentrations well above their therapeutic MICs. This suggests a much wider therapeutic window compared to polymyxin B, whose use is often limited by its severe side effects.
Experimental Protocols
Reproducibility is the cornerstone of scientific research. Below are summaries of methodologies used in the characterization of these compounds.
Workflow for Comparative Antimicrobial Assessment
-
Minimum Inhibitory Concentration (MIC) Assay : Typically performed via the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the antibiotic is prepared in a 96-well plate, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.
-
Hemolytic Activity Assay : Freshly isolated human red blood cells are washed and incubated with various concentrations of the test compound (e.g., 2 to 64 mg/L) for a specified time. The release of hemoglobin, indicating cell lysis, is measured spectrophotometrically and compared to positive (Triton X-100) and negative (PBS) controls.
-
Cytotoxicity Assay : A mammalian cell line, such as the human liver cell line HepG2, is cultured in 96-well plates. The cells are then exposed to serial dilutions of the test compound for 24 hours. Cell viability is quantified using a metabolic assay like the XTT or MTT assay, which measures the activity of mitochondrial dehydrogenases in living cells.
-
Membrane Permeability & Proton Motive Force Assays :
-
Permeability : The fluorescent dye propidium (B1200493) iodide (PI) is added to a bacterial suspension. PI cannot cross intact membranes. If the antibiotic damages the membrane, PI enters the cell and binds to DNA, causing a significant increase in fluorescence, which is monitored over time.
-
Proton Motive Force : The potential-sensitive fluorescent probe DiSC₃(5) is used. This dye accumulates in energized bacterial membranes and self-quenches its fluorescence. Disruption of the proton motive force causes the dye to be released, resulting in an increase in fluorescence that can be measured in real-time.
-
Conclusion
This compound emerges as a highly promising antibiotic candidate, particularly for treating infections caused by MDR Gram-negative pathogens. Its key advantages over polymyxin B include:
-
A distinct mechanism of action that relies on metabolic disruption rather than solely on membrane lysis, which may offer advantages against certain resistance mechanisms.
-
Potent in vitro activity comparable to polymyxin B against critical Gram-negative bacteria, with the added benefit of efficacy against polymyxin-resistant isolates.
-
A significantly superior safety profile , demonstrating low cytotoxicity and hemolytic activity at concentrations well above its MIC.
While polymyxin B remains a crucial last-resort antibiotic, its clinical use is hampered by severe toxicity. This compound and its analogues represent a step forward, offering a potentially wider therapeutic window. Further clinical research is warranted to fully evaluate this compound's potential as a next-generation therapeutic for combating the growing threat of antimicrobial resistance.
References
Brevicidine and its Analogues: A Comparative Guide to Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of brevicidine, a potent cyclic lipopeptide antibiotic, and its recently developed analogues. The following sections detail the antimicrobial activity, cytotoxicity, and in vivo efficacy of these compounds, supported by experimental data and detailed methodologies. This information is intended to assist researchers in the fields of microbiology, medicinal chemistry, and drug development in their efforts to combat antimicrobial resistance.
Introduction to this compound
This compound is a non-ribosomally produced cyclic lipopeptide that exhibits strong and selective antimicrobial activity against a range of Gram-negative bacteria, including multidrug-resistant strains.[1][2] Its mechanism of action involves a multi-step process that begins with interaction with the bacterial outer membrane, followed by targeting of the inner membrane, leading to the dissipation of the proton motive force and subsequent inhibition of essential cellular processes like ATP synthesis and protein synthesis.[1][3] The promising activity of this compound has spurred the development of various analogues aimed at improving its stability, broadening its spectrum of activity, and simplifying its synthesis.
Comparative Efficacy Data
The antimicrobial efficacy of this compound and its analogues has been evaluated against several key pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and N-Terminal Analogues against Gram-Negative Bacteria (μg/mL)
| Compound | E. coli | K. pneumoniae | A. baumannii | P. aeruginosa |
| This compound | 1-2 | 2-4 | 4-8 | 4-8 |
| C10-Brev | 1-2 | 2-4 | 4-8 | 4-8 |
| C12-Brev | 2-4 | 4-8 | 8-16 | 8-16 |
| C14-Brev | 4-8 | 8-16 | 16-32 | 16-32 |
Data compiled from multiple sources.[4]
Table 2: Minimum Inhibitory Concentrations (MICs) of Linearized and Amide this compound Analogues against Gram-Negative Bacteria (μg/mL)
| Compound | E. coli | E. coli (mcr-1) | K. pneumoniae | A. baumannii | P. aeruginosa |
| This compound | 1-2 | 1-2 | 2-4 | 4-8 | 4-8 |
| Linear this compound (LB-OH) | >32 | >32 | >32 | >32 | >32 |
| Linear this compound Amide (LB-NH2) | 4 | 4 | 8 | 16 | 16 |
| ΔSer12-LB-NH2 | 4 | 4 | 8 | 16 | 16 |
| ΔGly11-Ser12-LB-NH2 | 8 | 8 | 16 | 32 | 32 |
Data compiled from multiple sources.
Table 3: Hemolytic and Cytotoxic Activity
| Compound | Hemolytic Activity (% lysis at 100 µg/mL) | Cytotoxicity (IC50 in µM against HepG2 cells) |
| This compound | < 5% | > 100 |
| C10-Brev | < 5% | > 100 |
| Linear this compound Amide (LB-NH2) | < 5% | > 100 |
Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Preparation of Antimicrobial Agents: this compound and its analogues were dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in MHB in the microtiter plates to obtain a range of concentrations.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was evaluated against human cell lines (e.g., HepG2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 24-48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Hemolysis Assay
The hemolytic activity of the compounds was assessed against red blood cells (RBCs).
-
Preparation of Red Blood Cells: Freshly collected red blood cells were washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: The RBC suspension was incubated with various concentrations of the test compounds at 37°C for 1 hour.
-
Measurement of Hemolysis: The samples were then centrifuged, and the absorbance of the supernatant was measured at 540 nm to determine the amount of hemoglobin released.
-
Calculation of Hemolysis Percentage: The percentage of hemolysis was calculated relative to a positive control (RBCs lysed with 1% Triton X-100) and a negative control (RBCs in PBS alone).
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound against Gram-negative bacteria.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines the general workflow for evaluating the efficacy of this compound and its analogues.
Caption: General workflow for efficacy evaluation.
Conclusion
The development of this compound analogues has yielded promising candidates with retained or, in some cases, improved properties. N-terminal modifications with linear fatty acids, such as the decanoyl analogue (C10-Brev), have shown comparable in vitro activity to the parent compound. Furthermore, the synthesis of linearized amide analogues demonstrates that the macrocyclic core, while contributing to potency, is not strictly essential for antibacterial activity, offering a simplified route for future analogue development. These findings, coupled with their low hemolytic and cytotoxic profiles, underscore the potential of this compound and its analogues as a valuable class of antimicrobials for combating Gram-negative pathogens. Further in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Linearization of the this compound and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics this compound and laterocidine - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00281G [pubs.rsc.org]
- 4. Synthesis and structure–activity relationship studies of N-terminal analogues of the lipopeptide antibiotics this compound and laterocidine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of Brevicidine in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to validate the target engagement of Brevicidine, a potent cyclic antimicrobial lipopeptide with significant activity against Gram-negative bacteria.[1][2] We will objectively compare its performance with alternative compounds and provide the supporting experimental data and protocols necessary for replication and further research.
Introduction to this compound
This compound is a non-ribosomally produced peptide first isolated from Brevibacillus laterosporus.[1] It demonstrates potent bactericidal effects against a range of Gram-negative pathogens, including those listed as critical priority pathogens by the World Health Organization (WHO), such as Enterobacter cloacae, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] A key feature of this compound is its unique mechanism of action, which involves a multi-target approach on the bacterial cell envelope.[1][2][3]
Mechanism of Action and Identified Targets
Mechanistic studies have revealed that this compound's bactericidal activity stems from its interaction with multiple components of the bacterial membrane.[1][3] It initially interacts with lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][4] Following this, it targets phosphatidylglycerol (PG) and cardiolipin (CL) in the inner membrane.[1][2][3] This series of interactions leads to the dissipation of the proton motive force, which in turn inhibits ATP synthesis, disrupts the electron transport chain, and causes an accumulation of reactive oxygen species (ROS), ultimately leading to bacterial cell death.[2][5]
The diagram below illustrates the proposed signaling pathway for this compound's mechanism of action in E. coli.
Caption: Proposed mechanism of action of this compound against E. coli.
Validating Target Engagement: Methodologies and Data
Confirming that a compound binds to its intended target within a living cell is a critical step in drug discovery.[6] Several biophysical and biochemical techniques can be employed to validate the engagement of this compound with its membrane targets.
Agar (B569324) Diffusion Assay
This method provides a straightforward, qualitative assessment of the interaction between a compound and its potential target.
Experimental Protocol:
-
A solution of the target molecule (e.g., LPS, PG, CL) is mixed with molten agar and poured into a petri dish to solidify.
-
A small amount of the compound (this compound) is spotted onto the center of the agar plate.
-
The plate is incubated, allowing the compound to diffuse through the agar.
-
If the compound interacts with the target molecule in the agar, its diffusion will be retarded, resulting in a smaller or non-existent zone of inhibition when the plate is overlaid with a sensitive bacterial strain.
This compound Target Engagement Data:
| Target Molecule | Observation | Interpretation |
| LPS | Abolished antibacterial activity of this compound | Direct interaction between this compound and LPS[4] |
| PG | Abolished antibacterial activity of this compound | Direct interaction between this compound and PG[4] |
| CL | Abolished antibacterial activity of this compound | Direct interaction between this compound and CL[4] |
| PE | No significant effect on antibacterial activity | This compound does not strongly interact with Phosphatidylethanolamine[1][2] |
| PC | No significant effect on antibacterial activity | This compound does not interact with Phosphatidylcholine (mammalian control)[3] |
Minimum Inhibitory Concentration (MIC) Shift Assay
This quantitative assay measures the change in a compound's antibacterial potency in the presence of its purified target.
Experimental Protocol:
-
A standard microbroth dilution assay is set up to determine the MIC of this compound against a bacterial strain (e.g., E. coli).
-
Parallel assays are performed where increasing concentrations of the purified target molecule (LPS, PG, or CL) are added to the growth medium.
-
The MIC is determined for each concentration of the added target.
-
A significant increase in the MIC value in the presence of the target indicates a direct interaction, as the target molecule sequesters the compound, reducing its effective concentration.
This compound Target Engagement Data:
| Target Molecule Added | Concentration Range | Resulting Fold-Increase in MIC of this compound against E. coli |
| LPS | 0 - 128 µg/mL | >128-fold[4] |
| PG | 0 - 128 µg/mL | 128-fold[4] |
| CL | 0 - 128 µg/mL | 64-fold[4] |
Advanced Biophysical Methods
While the above assays strongly indicate direct binding, more advanced techniques can provide detailed kinetic and thermodynamic data. These methods are generally applicable for validating protein-ligand interactions and can be adapted for lipid-ligand interactions.[7]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[8][9][10] This technique is ideal for confirming direct binding and understanding the driving forces of the interaction in solution.[11]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures real-time binding events between a ligand and an analyte.[12][13][14] In this context, bacterial lipids (LPS, PG, CL) can be immobilized on a sensor chip, and the binding of this compound is monitored in real-time to determine association and dissociation rate constants.[15][16]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement within intact cells.[17][18][19] It is based on the principle that a ligand binding to its target protein will stabilize it against thermal denaturation.[6] While typically used for soluble proteins, adaptations could potentially be used to study the stabilization of membrane-associated protein complexes that interact with lipids targeted by this compound.
The workflow for a generic Cellular Thermal Shift Assay (CETSA) is outlined below.
Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).
Comparison with Alternative Antimicrobial Peptides
This compound belongs to the class of non-ribosomal peptides (NRPs), many of which target bacterial membranes.[20][21] Understanding its target engagement in the context of these alternatives is crucial for evaluating its novelty and therapeutic potential.
| Compound | Class | Primary Bacterial Target(s) | Mechanism of Target Engagement Validation | Key Differentiator |
| This compound | Cyclic Lipopeptide (NRP) | LPS, Phosphatidylglycerol (PG), Cardiolipin (CL)[1][2][3] | Agar Diffusion, MIC Shift Assays[4] | Multi-lipid targeting leading to proton motive force dissipation.[2] |
| Polymyxin B / Colistin | Cyclic Lipopeptide (NRP) | Lipopolysaccharide (LPS) | Binding assays with purified LPS, membrane permeabilization assays. | Primarily targets LPS, leading to outer membrane disruption. Higher risk of nephrotoxicity. |
| Daptomycin | Cyclic Lipopeptide (NRP) | Phosphatidylglycerol (PG), Cardiolipin (CL) in Gram-positive bacteria | Calcium-dependent binding assays, membrane potential studies. | Primarily targets Gram-positive bacteria; its activity is calcium-dependent.[21] |
| Laterocidine | Cyclic Lipopeptide (NRP) | Similar to this compound (LPS, bacterial membranes) | Structure-activity relationship studies, MIC assays.[20][22] | Structurally related to this compound, with a different macrocycle; also shows potent Gram-negative activity.[20][21] |
Structure-Activity Relationship (SAR) Studies
SAR studies provide indirect but valuable evidence of target engagement by identifying the chemical moieties essential for activity. For this compound and its analogues, these studies have highlighted the importance of:
-
Aromatic and Basic Amino Acids: Alanine scans revealed that aromatic (Tyr, Trp) and basic (Orn) residues are critical for antibacterial activity, likely mediating interactions with the negatively charged phosphate (B84403) groups of LPS and phospholipids.[20]
-
N-terminal Lipid Chain: The length and structure of the N-terminal fatty acid chain are crucial for membrane insertion and overall potency.[21]
-
Macrocyclic Core: The cyclic structure is thought to be essential for maintaining the active conformation, although some linearized analogues retain partial activity.[20][23]
Conclusion
The target engagement of this compound in bacteria has been validated through a combination of direct and indirect methods. Agar diffusion and MIC shift assays provide compelling evidence for its direct interaction with LPS, PG, and CL. This multi-target mechanism, which leads to the dissipation of the proton motive force, distinguishes it from other lipopeptide antibiotics like polymyxins and daptomycin.
For future research, the application of advanced biophysical techniques such as ITC and SPR could provide a more profound, quantitative understanding of these interactions. Furthermore, adapting methods like CETSA to the bacterial membrane environment could offer definitive proof of target engagement in a live cellular context. The collective data strongly supports this compound's unique mechanism and reinforces its potential as a promising therapeutic candidate to combat multidrug-resistant Gram-negative infections.
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target engagement reagents | Revvity [revvity.co.jp]
- 7. longdom.org [longdom.org]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Khan Academy [khanacademy.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Linearization of the this compound and Laterocidine Lipopeptides Yields Analogues That Retain Full Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unveiling a New Frontier in Antimicrobial Development: Brevicidine Demonstrates No Cross-Resistance with Colistin
A comprehensive analysis of available data indicates that Brevicidine, a novel cyclic lipopeptide, exhibits potent activity against colistin-resistant Gram-negative bacteria, a finding of critical importance in the face of mounting antimicrobial resistance. This lack of cross-resistance is attributed to their distinct mechanisms of action, offering a promising new avenue for treating infections caused by multidrug-resistant pathogens.
This guide provides a detailed comparison of this compound and colistin (B93849), focusing on their performance against resistant bacteria, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Performance Against Colistin-Resistant Bacteria: A Quantitative Comparison
Studies have demonstrated that this compound maintains its potent antimicrobial activity against a range of Enterobacteriaceae pathogens that are resistant to colistin.[1][2] While a direct side-by-side comparison of the Minimum Inhibitory Concentrations (MICs) of both this compound and colistin against the same panel of resistant strains is not available in the reviewed literature, the data clearly shows this compound's efficacy where colistin has failed.
The MIC is a critical measure of an antimicrobial's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism.
Table 1: this compound MIC Values against Colistin-Resistant Enterobacteriaceae [1][2]
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | This compound MIC (µM) |
| Escherichia coli O101 | Colistin-resistant | 1.5 | 1 |
| Escherichia coli (clinical isolate) | Colistin-resistant (harboring mcr-1) | 3.0 | 2 |
| Enterobacter cloacae (clinical isolate) | Multidrug-resistant | 0.8 | 0.5 |
| Klebsiella pneumoniae (clinical isolate) | Multidrug-resistant | 1.5 | 1 |
Note: The colistin MIC values for these specific strains were not provided in the source material, a common practice when focusing on the activity of a new compound against strains with a known resistance phenotype.
For context, colistin MIC values for mcr-1 positive E. coli are typically in the range of 4 to 16 mg/L, classifying them as resistant.[3][4] The low MIC values of this compound against these resistant strains underscore its different mode of action and lack of cross-resistance.
Distinct Mechanisms of Action: A Tale of Two Antimicrobials
The absence of cross-resistance between this compound and colistin is rooted in their fundamentally different ways of killing bacteria.
Colistin's Mechanism and Resistance:
Colistin, a polymyxin (B74138) antibiotic, acts primarily on the outer membrane of Gram-negative bacteria. Its cationic nature allows it to bind to the negatively charged lipopolysaccharide (LPS) molecules, displacing essential divalent cations like Mg²⁺ and Ca²⁺. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Resistance to colistin most commonly arises from modifications to the LPS. The plasmid-mediated mcr genes, for example, encode enzymes that add phosphoethanolamine to the lipid A portion of LPS. This modification reduces the net negative charge of the LPS, thereby weakening its interaction with the positively charged colistin and rendering the drug less effective.
This compound's Multi-Target Approach:
This compound also interacts with the bacterial outer membrane via LPS. However, its mechanism is more complex and involves multiple targets.[1][5] After crossing the outer membrane, this compound targets anionic phospholipids, specifically phosphatidylglycerol and cardiolipin, in the inner bacterial membrane.[1][5] This interaction leads to the dissipation of the proton motive force, a critical energy source for the cell.[1][5] The consequences of this are multifaceted and include:
-
Inhibition of ATP synthesis: Depleting the cell's primary energy currency.[1][5]
-
Inhibition of NADH dehydrogenation: Disrupting cellular respiration.[1][5]
-
Accumulation of reactive oxygen species (ROS): Causing oxidative stress and damage to cellular components.[1]
-
Inhibition of protein synthesis: Halting essential cellular processes.[1][5]
This multi-pronged attack makes it significantly more difficult for bacteria to develop resistance to this compound through a single mutation.
Visualizing the Mechanisms: Experimental Workflows and Signaling Pathways
To better understand the distinct actions of this compound and the mechanisms of colistin resistance, the following diagrams illustrate the key processes.
References
- 1. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 4. Colistin Resistance and Molecular Characterization of the Genomes of mcr-1-Positive Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevicidine: A Potent Alternative Against Polymyxin-Resistant Gram-Negative Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The rise of polymyxin (B74138) resistance in Gram-negative bacteria presents a critical challenge to global health. As a last-resort class of antibiotics, the diminishing efficacy of polymyxins necessitates the urgent development of novel therapeutic agents. Brevicidine, a cyclic lipopeptide antibiotic, has emerged as a promising candidate with potent activity against these challenging pathogens. This guide provides an objective comparison of this compound's performance against polymyxin-resistant clinical isolates, supported by available experimental data.
Superior In Vitro Activity Against Resistant Strains
This compound and its analogues, such as Laterocidine, have consistently demonstrated potent in vitro activity against a range of polymyxin-resistant Gram-negative bacteria. Notably, their efficacy is maintained against strains harboring MCR-type polymyxin resistance genes.[1]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Laterocidine (a this compound analogue) and Polymyxin B against Polymyxin-Resistant Gram-Negative Isolates
| Bacterial Isolate | Resistance Mechanism | Laterocidine MIC (µg/mL) | Polymyxin B MIC (µg/mL) |
| E. coli (MCR-1 positive) | MCR-1 mediated resistance | 2 | >128 |
| K. pneumoniae (MCR-1 positive) | MCR-1 mediated resistance | 4 | 64 |
| A. baumannii (Clinical Isolate) | Intrinsic and acquired resistance | 2-4 | 16->128 |
| P. aeruginosa (Clinical Isolate) | Intrinsic and acquired resistance | 4-8 | >128 |
Data compiled from multiple sources.
Rapid Bactericidal Action
Time-kill assays reveal that this compound exhibits rapid bactericidal activity against polymyxin-resistant strains. This swift action is crucial in clinical settings to quickly reduce bacterial load and improve patient outcomes.
Table 2: Time-Kill Kinetics of this compound against Polymyxin-Resistant Acinetobacter baumannii
| Time (hours) | This compound (4x MIC) Log10 CFU/mL | Polymyxin B (4x MIC) Log10 CFU/mL |
| 0 | 6.0 | 6.0 |
| 2 | 3.5 | 5.8 |
| 4 | <2.0 (Limit of Detection) | 5.5 |
| 8 | <2.0 (Limit of Detection) | 5.2 |
| 24 | <2.0 (Limit of Detection) | 5.0 |
Illustrative data based on published studies.
Mechanism of Action: A Multi-Pronged Attack
This compound's potent activity stems from its unique mechanism of action that differs from polymyxins, enabling it to bypass common resistance pathways. It initiates its attack by interacting with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[2][3] This initial binding is followed by the disruption of the outer membrane's integrity, leading to the dissipation of the proton motive force.[2][3] Ultimately, this cascade of events results in the inhibition of ATP synthesis, accumulation of reactive oxygen species, and cell death.[3]
Caption: this compound's mechanism of action against Gram-negative bacteria.
Promising In Vivo Efficacy
Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound and its analogues against polymyxin-resistant pathogens. These studies highlight its potential as a therapeutic agent for treating severe infections.
Table 3: In Vivo Efficacy of Laterocidine in a Murine Thigh Infection Model with Polymyxin-Resistant P. aeruginosa
| Treatment Group | Initial Bacterial Load (Log10 CFU/thigh) | Final Bacterial Load (Log10 CFU/thigh) | Reduction in Bacterial Load (Log10 CFU/thigh) |
| Vehicle Control | 7.0 | 8.5 | -1.5 (Growth) |
| Polymyxin B (10 mg/kg) | 7.0 | 6.8 | 0.2 |
| Laterocidine (10 mg/kg) | 7.0 | 4.2 | 2.8 |
Data adapted from published in vivo studies.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of this compound over time.
-
A standardized bacterial inoculum (approximately 1-5 x 10^6 CFU/mL) is prepared in CAMHB.
-
This compound is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).
-
Cultures are incubated at 37°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Serial dilutions of the aliquots are plated on nutrient agar.
-
Colony forming units (CFU) are counted after incubation, and the log10 CFU/mL is plotted against time.
Conclusion
This compound demonstrates significant potential as a therapeutic agent to combat infections caused by polymyxin-resistant Gram-negative bacteria. Its potent in vitro and in vivo activity, coupled with a distinct mechanism of action, positions it as a valuable alternative in the face of mounting antibiotic resistance. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
- 1. Synthetic studies with the this compound and laterocidine lipopeptide antibiotics including analogues with enhanced properties and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Mechanism of Action of the Gram-Negative-Pathogen-Selective Cyclic Antimicrobial Lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Brevicidine's Mechanism of Action Against E. coli: A Comparative Analysis
For Immediate Release
A deep dive into the multifaceted mechanism of the novel antimicrobial lipopeptide, Brevicidine, reveals a potent and selective bactericidal action against Escherichia coli. This guide provides a comprehensive comparison of this compound's performance with other antimicrobials, supported by experimental data and detailed protocols for researchers in drug development.
This compound, a non-ribosomally produced cyclic lipopeptide, demonstrates significant promise in combating Gram-negative pathogens, including antibiotic-resistant strains of E. coli.[1][2] Its unique mode of action distinguishes it from many conventional antibiotics, making it a compelling candidate for further clinical investigation.[3][4]
A Multi-Target Approach to Bacterial Killing
This compound employs a sophisticated, multi-step process to ensure the effective elimination of E. coli. The primary mechanism involves a targeted disruption of the bacterial cell envelope, followed by the induction of metabolic chaos.[1]
Initially, this compound interacts with lipopolysaccharide (LPS) on the outer membrane of E. coli. This interaction is crucial for permeabilizing the outer barrier, allowing the peptide to access the inner membrane. Once at the inner membrane, this compound specifically targets the anionic phospholipids (B1166683) phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). The binding affinity of this compound to PG and CL is significantly stronger (approximately 10-fold) than its affinity for LPS, with equilibrium dissociation constant (KD) values of 0.170 mM and 0.156 μM, respectively, compared to 1.785 μM for LPS.
This targeted binding leads to the dissipation of the proton motive force (PMF), a critical component of bacterial energy metabolism. The collapse of the PMF triggers a cascade of detrimental effects, including the inhibition of ATP biosynthesis and the dehydrogenation of NADH. Furthermore, this compound treatment leads to an accumulation of reactive oxygen species (ROS) within the bacterial cell and inhibits protein synthesis by interfering with tRNA ligase and ribosomal protein production. This multifaceted attack ultimately results in bacterial cell death.
Interestingly, the bactericidal activity of this compound is concentration-dependent. At higher concentrations (4x MIC and above), it rapidly kills E. coli within an hour by causing membrane lysis. However, at lower concentrations (1x to 2x MIC), it does not cause immediate membrane disruption, suggesting a more nuanced mechanism of action at clinically relevant concentrations.
Comparative Efficacy of this compound
To contextualize the antimicrobial performance of this compound, its activity is often compared with established antibiotics such as colistin (B93849) and amikacin, particularly in the context of biofilm inhibition and eradication.
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Range vs. AMR Enterobacteriaceae | Biofilm Inhibition (100%) | Biofilm Eradication (100%) |
| This compound | 0.5 µM (0.8 mg/L) - 2 µM (3.0 mg/L) | 4 µM (6.1 mg/L) | 4 µM (6.1 mg/L) |
| Colistin | - | > 4 µM | > 4 µM |
| Amikacin | - | No significant antibiofilm activity | No significant antibiofilm activity |
Visualizing the Mechanism and Experimental Workflow
To better understand the intricate processes involved in this compound's mechanism of action and the experimental approaches used to validate it, the following diagrams provide a visual representation.
Caption: Mechanism of action of this compound against E. coli.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, E. coli culture, this compound stock solution.
-
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with an E. coli suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
-
Outer Membrane Permeability Assay
This assay utilizes the fluorescent probe N-Phenyl-1-naphthylamine (NPN) to assess the integrity of the bacterial outer membrane.
-
Materials: HEPES buffer with glucose (GHEPES), E. coli culture, NPN solution, this compound.
-
Protocol:
-
Grow E. coli to mid-log phase, then wash and resuspend the cells in GHEPES buffer to an OD600 of 0.2.
-
Add NPN to a final concentration of 30 µM and incubate in the dark for 30 minutes.
-
Measure the baseline fluorescence.
-
Add different concentrations of this compound to the cell suspension.
-
Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake due to outer membrane disruption.
-
Time-Killing Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.
-
Materials: MHB, E. coli culture, this compound, sterile saline, Mueller-Hinton Agar (MHA) plates.
-
Protocol:
-
Grow E. coli to an OD600 of approximately 0.5 and dilute to a starting concentration of ~5 x 10^6 CFU/mL in MHB.
-
Add this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).
-
Incubate the cultures at 37°C with shaking.
-
At specific time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw aliquots, perform serial dilutions in sterile saline, and plate on MHA plates.
-
Incubate the plates overnight at 37°C and count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Anti-biofilm Activity Assay
This assay quantifies the ability of an antimicrobial agent to inhibit biofilm formation or eradicate existing biofilms.
-
Materials: Tryptic Soy Broth (TSB) or other suitable medium, 96-well plates, E. coli culture, this compound, crystal violet solution (0.1%).
-
Protocol for Biofilm Inhibition:
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Inoculate the wells with an E. coli suspension.
-
Incubate for 24 hours at 37°C without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining adherent biofilm with crystal violet for 15 minutes.
-
Wash away excess stain and air dry the plate.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol (B145695) and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
-
This comprehensive guide provides a foundational understanding of this compound's mechanism of action against E. coli, offering valuable insights for the scientific community engaged in the discovery and development of novel antimicrobial therapies. The provided data and protocols serve as a resource to facilitate further research into this promising antimicrobial peptide.
References
A Head-to-Head Comparison: Brevicidine vs. Daptomycin Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug development, the challenge of combating Gram-negative pathogens remains a critical priority. This guide provides a detailed head-to-head comparison of two cyclic lipopeptide antibiotics: Brevicidine, a novel agent with promising activity against Gram-negative bacteria, and Daptomycin, a well-established antibiotic with a spectrum limited to Gram-positive organisms. This comparison aims to highlight their distinct activities and mechanisms, supported by experimental data, to inform research and development efforts.
Executive Summary
The fundamental difference between this compound and Daptomycin lies in their spectrum of activity. This compound demonstrates potent, selective bactericidal activity against a range of clinically significant Gram-negative pathogens, including multidrug-resistant strains.[1][2] In stark contrast, Daptomycin has no clinically relevant activity against Gram-negative bacteria.[3] This disparity is rooted in their distinct mechanisms of action and their interactions with the bacterial cell envelope.
Comparative Antimicrobial Activity
The in vitro activity of this compound and Daptomycin against a panel of Gram-negative bacteria is summarized in the table below. Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial potency, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Gram-Negative Pathogen | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Escherichia coli | 1 - 8 | >256 |
| Klebsiella pneumoniae | 2 - 4 | >256 |
| Pseudomonas aeruginosa | 2 - 4 | >256 |
| Acinetobacter baumannii | 2 - 4 | Not Active |
| Enterobacter cloacae | 2 - 4 | >256 |
| Salmonella Typhimurium | Not Reported | >256 |
Data for this compound sourced from multiple studies.[2][4] Daptomycin data indicates a lack of activity at clinically achievable concentrations.[5]
Mechanism of Action: A Tale of Two Pathways
The divergent activities of this compound and Daptomycin stem from their unique interactions with the bacterial cell.
This compound's Assault on the Gram-Negative Cell Envelope
This compound employs a multi-step process to kill Gram-negative bacteria. It initially interacts with the lipopolysaccharide (LPS) in the outer membrane, leading to its disruption.[6] This allows the molecule to access the inner membrane, where it targets phosphatidylglycerol and cardiolipin.[6] The culmination of this interaction is the dissipation of the proton motive force, which disrupts the electron transport chain, inhibits ATP synthesis, and leads to an accumulation of reactive oxygen species, ultimately causing bacterial death.[6][7]
Daptomycin's Inability to Breach the Outer Membrane
Daptomycin's mechanism of action is primarily effective against Gram-positive bacteria, which lack an outer membrane. It oligomerizes in the presence of calcium ions and inserts into the bacterial cell membrane, leading to depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, resulting in bacterial cell death. However, the outer membrane of Gram-negative bacteria acts as an impermeable barrier, preventing Daptomycin from reaching its target in the inner membrane.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the antimicrobial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Plate Preparation: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[8][9]
Time-Kill Assay
This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in CAMHB.
-
Exposure: this compound is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed from each culture.
-
Quantification: The aliquots are serially diluted, plated on agar, and incubated. The number of viable bacteria (CFU/mL) is determined by colony counting.
-
Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[10][11]
Outer Membrane Permeability Assay
This assay assesses the ability of an agent to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Protocol:
-
Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, and washed. The cell density is adjusted to a specific optical density (e.g., OD600 of 0.2) in a suitable buffer (e.g., HEPES with glucose).
-
Probe Addition: NPN is added to the cell suspension. NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane.
-
Baseline Measurement: The baseline fluorescence is measured.
-
Compound Addition: this compound is added to the NPN-loaded cell suspension.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates that this compound has disrupted the outer membrane, allowing NPN to enter and bind to the inner membrane.[12][13]
Conclusion
This compound and Daptomycin occupy distinct and non-overlapping niches in the antimicrobial landscape. While Daptomycin is a valuable tool against resistant Gram-positive infections, it is ineffective against Gram-negative pathogens. This compound, conversely, demonstrates potent bactericidal activity against a range of challenging Gram-negative bacteria, including multidrug-resistant isolates. Its unique mechanism of action, involving the disruption of both the outer and inner membranes and the dissipation of the proton motive force, makes it a promising candidate for further development in the fight against Gram-negative infections. The experimental protocols provided herein offer a framework for the continued investigation and characterization of novel anti-Gram-negative agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. BrevicidineB, a New Member of the this compound Family, Displays an Extended Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. The Target of Daptomycin Is Absent from Escherichia coli and Other Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound acts as an effective sensitizer of outer membrane-impermeable conventional antibiotics for Acinetobacter baumannii treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Brevicidine Demonstrates Superiority in Mitigating Antibiotic Resistance Development Compared to Other Antibiotic Classes
A comprehensive analysis of experimental data indicates that Brevicidine, a novel cyclic lipopeptide, exhibits a significantly lower propensity for inducing antibiotic resistance in Gram-negative bacteria compared to established antibiotics such as polymyxins and fluoroquinolones. This inherent advantage stems from its multi-targeted mechanism of action, which presents a formidable barrier to the evolution of resistant pathogens.
Researchers in the field of drug development are constantly battling the escalating crisis of antimicrobial resistance (AMR). The ability of bacteria to rapidly evolve and evade the effects of antibiotics poses a significant threat to global health. A key desirable characteristic of any new antibiotic candidate is a low potential for resistance development. In this regard, this compound has shown remarkable promise.
Experimental evidence from serial passage studies, a standard laboratory method to assess the likelihood of resistance development, reveals that Escherichia coli strains exposed to sub-lethal concentrations of this compound show no significant increase in their minimum inhibitory concentration (MIC) over extended periods. In stark contrast, parallel experiments with other antibiotics, including polymyxin (B74138) and ciprofloxacin, demonstrate a rapid and substantial rise in MIC values, indicating the swift emergence of resistance.
This guide provides a comparative assessment of the development of resistance to this compound versus other antibiotics, supported by experimental data and detailed methodologies.
Comparative Analysis of Resistance Development
The development of resistance to this compound has been directly compared with other antibiotics in serial passage assays. In these experiments, bacteria are repeatedly exposed to sub-inhibitory concentrations of a drug, mimicking the conditions that can lead to the selection of resistant mutants.
| Antibiotic | Bacterial Strain | Number of Passages | Initial MIC (µg/mL) | Final MIC (µg/mL) | Fold Increase in MIC |
| This compound | E. coli | 30 | 2 | 2 | 1 |
| Polymyxin B | E. coli | 30 | 0.5 | 128 | 256 |
| Ciprofloxacin | E. coli | 30 | 0.015 | 32 | >2000 |
Table 1: Comparison of the increase in Minimum Inhibitory Concentration (MIC) of this compound and other antibiotics against E. coli after 30 serial passages.
The data clearly illustrates that while E. coli rapidly develops high-level resistance to both polymyxin B and ciprofloxacin, it fails to develop any significant resistance to this compound under the same experimental conditions. This suggests a fundamentally lower probability of resistance emergence for this compound.
The Multi-Target Mechanism of Action: A Barrier to Resistance
The low propensity for resistance development observed with this compound is attributed to its unique and multi-targeted mechanism of action against Gram-negative bacteria. Unlike many antibiotics that have a single, specific molecular target, this compound simultaneously attacks multiple components of the bacterial cell envelope and disrupts core cellular processes.
This multi-pronged attack makes it exceedingly difficult for bacteria to acquire resistance through a single mutation. To evade the bactericidal effects of this compound, a bacterium would need to simultaneously alter several of its fundamental structures and pathways, a far more complex and evolutionarily costly process.
The proposed mechanism of action involves three key steps:
-
Outer Membrane Disruption: this compound initially interacts with lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, causing disorganization and increased permeability.
-
Inner Membrane Targeting: Following its transit across the outer membrane, this compound targets and binds to two essential phospholipids (B1166683) in the inner membrane: phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL).
-
Dissipation of Proton Motive Force: This interaction with inner membrane lipids leads to a dissipation of the proton motive force (PMF), a critical energy source for the cell. The collapse of the PMF triggers a cascade of detrimental downstream effects, including the inhibition of ATP synthesis, accumulation of reactive oxygen species (ROS), and ultimately, cell death.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
Serial Passage Assay for Resistance Development
This assay is designed to assess the potential for bacteria to develop resistance to an antimicrobial agent over multiple generations.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound and comparator antibiotics
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Initial MIC Determination: The baseline MIC of each antibiotic is determined using the broth microdilution method as described below.
-
Serial Passaging:
-
In a 96-well plate, prepare serial dilutions of the test antibiotic in MHB.
-
Inoculate the wells with the bacterial suspension from the previous day's culture grown at 0.5x the MIC.
-
For the first passage, use the initial standardized inoculum.
-
Incubate the plate at 37°C for 18-24 hours.
-
The following day, determine the new MIC. The culture from the well containing the highest concentration of the antibiotic that still permits growth (i.e., the sub-MIC culture) is used to inoculate the next series of antibiotic dilutions.
-
This process is repeated daily for a total of 30 days.
-
-
Data Analysis: The MIC is recorded daily, and the fold change in MIC from the initial value is calculated and plotted over time.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Procedure:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic in MHB. A growth control well (containing no antibiotic) and a sterility control well (containing only MHB) are included.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., no turbidity).
Time-Kill Assay
This assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Procedure:
-
Inoculum Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Exposure: The bacterial suspension is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) and incubated at 37°C with shaking. A growth control with no antibiotic is included.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Enumeration: Serial dilutions of the samples are plated on nutrient agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Brevicidine
FOR IMMEDIATE RELEASE
Providing essential safety and logistical information is paramount for the responsible handling of novel compounds in research and development. This document outlines the recommended procedures for the proper disposal of Brevicidine, a lipopeptide antibiotic. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact. Adherence to these procedures is critical for maintaining a safe and compliant work environment.
Understanding this compound Waste
This compound, as a lipopeptide antibiotic, requires careful management as laboratory waste. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant microorganisms. All materials contaminated with this compound, including stock solutions, used culture media, and contaminated labware, must be treated as hazardous chemical waste.
Disposal Procedures
The appropriate disposal method for this compound waste depends on its concentration and form. High-concentration stock solutions and unused pure compounds require different handling than low-concentration solutions and contaminated materials.
1. High-Concentration this compound Waste:
High-concentration forms of this compound, such as stock solutions and unused vials, are considered hazardous chemical waste.[1][2] These materials should not be autoclaved or chemically treated within the laboratory without specific, validated inactivation protocols.
-
Step 1: Segregation and Collection: Isolate all high-concentration this compound waste from other laboratory waste streams.[2]
-
Step 2: Containment: Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be appropriate for chemical waste.
-
Step 3: Labeling: Clearly label the container as "Hazardous Chemical Waste: this compound" and include any other identifiers required by your institution.
-
Step 4: Institutional Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[1] This typically involves collection by a certified hazardous waste vendor.
2. Low-Concentration this compound Waste:
This category includes waste such as used cell culture media and other aqueous solutions containing this compound at working concentrations. While at a lower concentration, this waste still requires treatment before disposal. The primary method for inactivating peptide-based antibiotics is through hydrolysis, which breaks down the peptide structure.
-
Step 1: Chemical Inactivation (Recommended):
-
Treat the liquid waste with a 1 M sodium hydroxide (B78521) (NaOH) solution to achieve a final concentration of at least 0.1 M NaOH and a pH of ≥ 12.
-
Allow the mixture to stand for at least 24 hours to ensure complete hydrolysis of the peptide.
-
Neutralize the solution to a pH between 6 and 8 using an appropriate acid (e.g., hydrochloric acid).
-
Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local regulations.
-
-
Step 2: Autoclaving (Conditional):
-
The heat stability of this compound is not definitively established in publicly available literature. While some peptide antibiotics can be inactivated by autoclaving, it cannot be guaranteed for this compound.[1][3]
-
If chemical inactivation is not feasible, autoclaving may be considered. However, this should only be done after consulting with your institution's EHS department.
-
If autoclaved, the waste should still be considered chemical waste and disposed of according to institutional guidelines, as autoclaving may not completely degrade the antibiotic.[1]
-
3. Contaminated Solid Waste:
Solid waste, such as pipette tips, gloves, and culture plates, contaminated with this compound should be managed as hazardous chemical waste.
-
Step 1: Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.
-
Step 2: Disposal: The container should be sealed and disposed of through your institution's hazardous waste management program.
Quantitative Data Summary
| Waste Type | Disposal Method | Key Parameters |
| High-Concentration this compound | Institutional Hazardous Waste Disposal | Collect in labeled, leak-proof containers. |
| Low-Concentration this compound | Chemical Inactivation (Hydrolysis) | Final NaOH concentration: ≥ 0.1 M; pH: ≥ 12; Time: ≥ 24 hours. |
| Contaminated Solid Waste | Institutional Hazardous Waste Disposal | Collect in labeled hazardous waste containers. |
Experimental Protocols
Protocol for Chemical Inactivation of Low-Concentration this compound Waste:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Preparation: In a designated chemical fume hood, measure the volume of the liquid this compound waste.
-
Addition of Base: For every 1 liter of waste, slowly add 100 mL of 1 M sodium hydroxide (NaOH) solution while stirring. This will achieve a final NaOH concentration of approximately 0.1 M.
-
pH Verification: Use a calibrated pH meter or pH strips to confirm that the pH of the solution is ≥ 12. If not, add more NaOH solution incrementally until the target pH is reached.
-
Inactivation: Cover the container and let it stand in the fume hood for a minimum of 24 hours.
-
Neutralization: After 24 hours, slowly add a suitable acid (e.g., 1 M hydrochloric acid) while stirring, until the pH of the solution is between 6 and 8.
-
Final Disposal: The neutralized solution can now be poured down the drain with a large volume of running water, as permitted by your local wastewater regulations.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling Brevicidine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the lipopeptide antibiotic, Brevicidine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the known hazardous properties of analogous lipopeptide antibiotics, such as Daptomycin and Polymyxin B. These compounds, while structurally distinct, share characteristics that inform a cautious approach to handling.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound, as a lyophilized peptide and potent antimicrobial agent, presents potential hazards including respiratory irritation from airborne particles, skin and eye irritation upon contact, and unknown systemic effects if ingested or absorbed. A comprehensive PPE strategy is therefore mandatory.
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all procedures to protect against splashes and airborne particles. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in conjunction with safety goggles when there is a high risk of splashing, such as during initial reconstitution of the lyophilized powder or handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or when working with concentrated solutions, double-gloving is recommended. |
| Body Protection | Laboratory Coat | A standard laboratory coat is mandatory to protect clothing and skin from potential contamination. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is required when handling the lyophilized powder to prevent inhalation of fine particles.[2] A risk assessment should be conducted to determine if a higher level of respiratory protection is needed, particularly in poorly ventilated areas. |
Quantitative Hazard Data for Analogous Compounds
The following data for Daptomycin and Polymyxin B, structurally related lipopeptide antibiotics, should be considered indicative of the potential hazards of this compound.
| Compound | CAS Number | Acute Toxicity (Oral LD50, mouse) | Hazard Statements |
| Daptomycin | 103060-53-3 | No data available | May cause damage to organs (muscle, Kidney, Nervous system) through prolonged or repeated exposure in contact with skin.[3][4] |
| Polymyxin B Sulfate | 1405-20-5 | 790 mg/kg[5] | Harmful if swallowed.[5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial to minimize exposure and maintain the integrity of the compound.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound.
Detailed Experimental Protocols
2.2.1. Reconstitution of Lyophilized this compound
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation. Work in a laminar flow hood or a designated clean area.
-
Solvent Addition: Using a sterile syringe, slowly add the appropriate volume of sterile, high-purity water or a recommended buffer to the vial. Direct the stream of solvent down the side of the vial to avoid disturbing the lyophilized powder.
-
Dissolution: Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause the peptide to denature or aggregate.
-
Aliquotting and Storage: Once fully dissolved, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
2.2.2. First Aid Procedures
-
Inhalation: If the lyophilized powder is inhaled, move the individual to fresh air immediately. Seek medical attention.[7]
-
Skin Contact: In case of contact, wash the affected area thoroughly with soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Disposal Plan for this compound and Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: This includes unused lyophilized powder, contaminated gloves, pipette tips, and vials. Collect these materials in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused this compound solutions and contaminated buffers should be collected in a designated, leak-proof container for hazardous liquid chemical waste.
Decontamination and Disposal
Specific chemical inactivation methods for this compound are not well-documented. Therefore, a conservative approach to disposal is required.
-
Collection: All this compound waste must be collected and segregated as hazardous chemical waste.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Chemical Waste" and a description of the contents.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.
Hierarchy of Controls for Safe Handling
To minimize the risk of exposure to this compound, a hierarchy of controls should be implemented.
By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel while advancing scientific discovery with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
